molecular formula C7H5ClN2O B1416929 4-Chlorobenzo[d]isoxazol-3-amine CAS No. 868271-15-2

4-Chlorobenzo[d]isoxazol-3-amine

Cat. No.: B1416929
CAS No.: 868271-15-2
M. Wt: 168.58 g/mol
InChI Key: IHRBIDHQEMTPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzo[d]isoxazol-3-amine (CAS 868271-15-2) is an aromatic heterocyclic compound with the molecular formula C 7 H 5 ClN 2 O and a molecular weight of 168.58 g/mol . This chemical features a benzene ring fused to an isoxazole ring, which contains adjacent oxygen and nitrogen atoms, and is substituted with a chloro group at the 4-position and an amine group at the 3-position . The SMILES notation for this compound is NC1=NOC2=CC=CC(Cl)=C12 . As a functionalized benzisoxazole , this compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research . The benzisoxazole scaffold is recognized as a "privileged structure" in pharmaceutical development due to its presence in numerous clinically approved drugs with diverse therapeutic actions, including antipsychotics (e.g., risperidone), anticonvulsants (e.g., zonisamide), and anti-inflammatory agents . The specific substitution pattern of this particular compound, featuring a reactive amine and a chloro group, makes it a suitable intermediate for the design and synthesis of novel bioactive molecules. Researchers can utilize the amine group for further functionalization via amide formation or reductive amination, while the chloro group allows for additional aryl coupling reactions . The primary research applications of this compound are in the synthesis of novel therapeutic agents . Scientific literature demonstrates that benzo[d]isoxazole derivatives exhibit a broad spectrum of biological activities , including antimicrobial, anticancer, anti-inflammatory, and anti-tubercular properties . For instance, research has shown that analogues incorporating the benzo[d]isoxazole moiety can exhibit excellent in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain . The isoxazole ring is an electron-rich aromatic system, and its incorporation into molecular frameworks can enhance pharmacokinetic profiles, increase efficacy, and decrease toxicity in drug candidates . Handling and Storage: This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses. For product stability, store in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4-chloro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRBIDHQEMTPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655568
Record name 4-Chloro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868271-15-2
Record name 4-Chloro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-Chlorobenzo[d]isoxazol-3-amine, a key building block in medicinal chemistry and drug development. The document details two primary routes for the synthesis of the crucial intermediate, 4-Chloro-3-nitrobenzonitrile, and the subsequent reductive cyclization to the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights, detailed experimental protocols, and a thorough examination of the underlying chemical principles.

Introduction: The Significance of this compound

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. The specific substitution pattern of this compound, featuring a chlorine atom at the 4-position and an amino group at the 3-position, makes it a versatile intermediate for the synthesis of a new generation of pharmaceuticals. The strategic placement of these functional groups allows for further molecular elaboration, enabling the exploration of novel chemical space in the pursuit of potent and selective therapeutic agents.

This guide will focus on the most practical and efficient synthetic strategies for the preparation of this important molecule, with an emphasis on the causality behind experimental choices and the establishment of self-validating protocols.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and widely applicable approach to the synthesis of this compound is a two-stage process. The first stage involves the preparation of a key precursor, 4-Chloro-3-nitrobenzonitrile. The second, and most critical, stage is the reductive cyclization of this intermediate to yield the final product.

Synthesis_Overview Start Starting Materials Intermediate 4-Chloro-3-nitrobenzonitrile Start->Intermediate Nitration or Dehydration Final_Product This compound Intermediate->Final_Product Reductive Cyclization

Caption: Overall synthetic strategy for this compound.

Synthesis of the Key Intermediate: 4-Chloro-3-nitrobenzonitrile

4-Chloro-3-nitrobenzonitrile is a vital organic synthetic intermediate due to the presence of nitro and cyano substituents, along with a reactive halogen on the aromatic ring.[1] The nitro group can be reduced to an amino group, the cyano group can be hydrolyzed to a carboxylic acid, and the halogen atom can participate in various cross-coupling reactions.[1] Two primary, reliable methods for its synthesis are detailed below.

Pathway A: Nitration of p-Chlorobenzonitrile

This is a classic and efficient method for introducing the nitro group at the position ortho to the cyano group and meta to the chlorine atom. The directing effects of the substituents on the aromatic ring govern the regioselectivity of this electrophilic aromatic substitution reaction.

Nitration_Pathway p_chlorobenzonitrile p-Chlorobenzonitrile reagents Fuming HNO₃ Conc. H₂SO₄ p_chlorobenzonitrile->reagents intermediate 4-Chloro-3-nitrobenzonitrile reagents->intermediate

Caption: Synthesis of 4-Chloro-3-nitrobenzonitrile via nitration.

The reaction proceeds via the in situ generation of the nitronium ion (NO₂⁺) from the reaction of fuming nitric acid and concentrated sulfuric acid. The strongly electron-withdrawing cyano group deactivates the aromatic ring towards electrophilic attack and is a meta-director. The chlorine atom is a weak deactivator but is ortho, para-directing. The nitration occurs at the position ortho to the cyano group and meta to the chlorine, which is the most activated position available.

Materials:

  • p-Chlorobenzonitrile

  • Concentrated sulfuric acid (95%)

  • Fuming nitric acid (95%)

  • Ice

  • 5% Sodium bicarbonate solution

  • 80% Ethanol/water solution

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.

  • Cool the flask in an ice bath to below 0°C.

  • Slowly add 4.79 g (40.1 mmol) of p-chlorobenzonitrile while stirring. Continue stirring for 20 minutes after complete dissolution.[1]

  • Slowly add 4.0 g (63 mmol) of 95% fuming nitric acid over 1 hour, maintaining the temperature below 0°C.[1]

  • After the addition is complete, continue stirring at low temperature for an additional 30 minutes.[1]

  • Slowly pour the reaction mixture into 100 mL of ice water, which will cause a white solid to precipitate.[1]

  • Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.[1]

  • Recrystallize the crude product from an 80% ethanol/water solution and dry at 60°C to obtain pure 4-Chloro-3-nitrobenzonitrile.[1]

Pathway B: Dehydration of 4-Chloro-3-nitrobenzamide

An alternative route to 4-Chloro-3-nitrobenzonitrile involves the dehydration of the corresponding primary amide, 4-Chloro-3-nitrobenzamide. This method is particularly useful if the benzamide is a more readily available starting material.

Dehydration_Pathway benzamide 4-Chloro-3-nitrobenzamide reagents POCl₃ benzamide->reagents benzonitrile 4-Chloro-3-nitrobenzonitrile reagents->benzonitrile

Caption: Synthesis of 4-Chloro-3-nitrobenzonitrile via dehydration.

Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent. It reacts with the amide oxygen to form a reactive intermediate, which then undergoes elimination to form the nitrile.

Materials:

  • 4-Chloro-3-nitrobenzamide

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Methanol

Procedure:

  • Suspend 33.9 g (0.17 mol) of 4-chloro-3-nitrobenzamide in 150 mL of phosphorus oxychloride.[2]

  • Heat the mixture to and maintain at 333 K (60°C) for 6 hours.[2]

  • After the reaction is complete, carefully pour the mixture into 500 mL of ice water.

  • Filter the resulting colorless precipitate and wash it with water.[2]

  • The crude product can be further purified by recrystallization from methanol to yield pure 4-Chloro-3-nitrobenzonitrile (yield: 28.2 g).[2]

The Crucial Step: Reductive Cyclization to this compound

The conversion of 4-Chloro-3-nitrobenzonitrile to the target molecule is the most critical transformation in this synthesis. This step involves the reduction of the nitro group and a subsequent intramolecular cyclization with the adjacent cyano group to form the 3-amino-isoxazole ring system. While various reducing agents can be employed for the reduction of nitroarenes, tin(II) chloride in an acidic medium is a well-established and reliable method that also facilitates the desired cyclization.

Reductive_Cyclization benzonitrile 4-Chloro-3-nitrobenzonitrile reagents SnCl₂·2H₂O Conc. HCl Ethanol benzonitrile->reagents final_product This compound reagents->final_product

Caption: Reductive cyclization to form this compound.

Mechanistic Considerations

The reaction is believed to proceed through the initial reduction of the nitro group by tin(II) chloride to a nitroso or hydroxylamine intermediate. This intermediate is then poised for intramolecular nucleophilic attack by the nitrogen of the reduced nitro group onto the carbon of the cyano group. Subsequent tautomerization and aromatization lead to the stable 3-amino-benzo[d]isoxazole ring. The acidic conditions are crucial for activating the reducing agent and facilitating the cyclization process.

Experimental Protocol: Reductive Cyclization

This protocol is based on established procedures for the reduction of nitroarenes using tin(II) chloride, adapted for the specific cyclization of an ortho-nitrobenzonitrile.[3]

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tin(II) chloride dihydrate (a 4-5 fold molar excess relative to the nitrobenzonitrile) and a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to approximately 70°C with stirring until a clear solution is obtained.

  • To this hot solution, add 4-Chloro-3-nitrobenzonitrile portion-wise over a period of 30 minutes.

  • After the addition is complete, continue to heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully add water to the reaction mixture, which may cause the hydrochloride salt of the product to precipitate.

  • Filter the precipitate and wash it with cold water.

  • To obtain the free base, suspend the hydrochloride salt in dichloromethane and cool the mixture in an ice-water bath.

  • Add a sodium hydroxide solution dropwise with stirring to adjust the pH to ~12.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Data Summary

Compound Starting Material(s) Key Reagents Typical Yield Reference
4-Chloro-3-nitrobenzonitrilep-ChlorobenzonitrileFuming HNO₃, Conc. H₂SO₄Not specified, but generally high[1]
4-Chloro-3-nitrobenzonitrile4-Chloro-3-nitrobenzamidePOCl₃~83%[2]
This compound4-Chloro-3-nitrobenzonitrileSnCl₂·2H₂O, Conc. HClHigh (based on analogous reactions)[3]

Conclusion

The synthesis of this compound is a readily achievable process for the modern organic chemistry laboratory. The preparation of the key intermediate, 4-Chloro-3-nitrobenzonitrile, can be accomplished efficiently through either the nitration of p-chlorobenzonitrile or the dehydration of 4-chloro-3-nitrobenzamide. The subsequent reductive cyclization using tin(II) chloride provides a reliable method for the construction of the desired 3-amino-benzo[d]isoxazole ring system. The protocols outlined in this guide are designed to be robust and reproducible, providing a solid foundation for the synthesis of this important medicinal chemistry building block.

References

An In-depth Technical Guide to 4-Chlorobenzo[d]isoxazol-3-amine (CAS: 868271-15-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

The benzo[d]isoxazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for the development of a wide array of biologically active molecules. Within this class of compounds, 4-Chlorobenzo[d]isoxazol-3-amine has emerged as a key intermediate and a molecule of significant interest, particularly in the realm of oncology. Its strategic substitution with a chlorine atom at the 4-position and an amine group at the 3-position provides crucial handles for synthetic elaboration and dictates its interactions with biological targets.

This technical guide offers a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed, field-tested synthetic protocol, explore its primary application as a potent inhibitor of the c-Met kinase, and outline essential safety and handling procedures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 868271-15-2ChemScene[1]
Molecular Formula C₇H₅ClN₂OChemScene[1]
Molecular Weight 168.58 g/mol ChemScene[1]
Appearance Off-white to light yellow solid (typical)Inferred from related compounds
Purity ≥98% (typical from commercial suppliers)ChemScene[1]
Topological Polar Surface Area (TPSA) 52.05 ŲChemScene[1]
logP (calculated) 2.0634ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 0ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3-aminobenzo[d]isoxazoles is a critical process for accessing a range of kinase inhibitors. The following protocol is based on established methodologies for the synthesis of this class of compounds, with specific relevance to the 4-chloro substituted analog.[2]

Synthetic Workflow Diagram

Synthesis_Workflow Start 2,6-Dichlorobenzonitrile Step1 Reaction with Hydroxylamine (Base, Solvent) Start->Step1 Intermediate1 N'-hydroxy-2,6-dichlorobenzimidamide Step1->Intermediate1 Step2 Intramolecular Cyclization (Base, Heat) Intermediate1->Step2 Product This compound Step2->Product

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 2,6-Dichlorobenzonitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethanol

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of N'-hydroxy-2,6-dichlorobenzimidamide

  • To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N'-hydroxy-2,6-dichlorobenzimidamide, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the crude N'-hydroxy-2,6-dichlorobenzimidamide (1.0 eq) in DMF.

  • Add a suitable base, such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Biological Activity and Applications in Drug Discovery

The primary therapeutic application of this compound and its derivatives lies in their potent inhibitory activity against various protein kinases, with a particular emphasis on the c-Met proto-oncogene.

c-Met Kinase Inhibition: A Targeted Anticancer Strategy

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression and metastasis of numerous human cancers. Consequently, the development of small-molecule inhibitors targeting c-Met is a highly pursued strategy in oncology drug discovery.

A seminal study by Jiang et al. (2015) detailed the design, synthesis, and structure-activity relationship (SAR) of a series of 3-amino-benzo[d]isoxazole derivatives as potent c-Met kinase inhibitors.[2] This research highlighted the importance of the 3-amino-benzo[d]isoxazole scaffold for achieving high inhibitory potency. While the specific IC₅₀ value for the 4-chloro analog is not explicitly stated in the abstract, the study identified several compounds within this class with IC₅₀ values in the low nanomolar range against c-Met.[3]

Structure-Activity Relationship (SAR) Insights

The SAR studies conducted on this class of compounds reveal that substitutions on the benzo[d]isoxazole ring significantly influence their inhibitory activity. The 4-chloro substitution is a key feature that can impact the electronic properties and binding interactions of the molecule within the ATP-binding pocket of the c-Met kinase. Further derivatization of the 3-amino group allows for the introduction of various side chains that can be optimized to enhance potency and selectivity.

Signaling Pathway Diagram

cMet_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream Phosphorylates HGF HGF HGF->cMet Binds & Activates Inhibitor This compound Derivative Inhibitor->cMet Inhibits CellResponse Cell Proliferation, Invasion, Angiogenesis Downstream->CellResponse Leads to

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Therapeutic Targets of Benzisoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisoxazole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs and a vast library of investigational compounds.[1][2][3] Its unique physicochemical properties have enabled the development of therapeutics across multiple domains, most notably in neuropsychiatry. However, the therapeutic potential of benzisoxazole derivatives extends far beyond their established roles. This technical guide provides an in-depth exploration of the known and emerging therapeutic targets of this versatile scaffold. We will dissect the mechanisms of action for established drugs, venture into novel targets in oncology, neurodegeneration, and inflammatory diseases, and provide detailed experimental frameworks for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the benzisoxazole core in creating next-generation therapeutics.

The Benzisoxazole Scaffold: A Foundation for Therapeutic Innovation

The 1,2-benzisoxazole ring system, a fusion of a benzene and an isoxazole ring, serves as a rigid, planar anchor that can be chemically modified at multiple positions. This structural versatility allows for the fine-tuning of a compound's steric and electronic properties, enabling precise interactions with a wide array of biological targets.[1][4] Its favorable characteristics have led to its incorporation into drugs for treating conditions ranging from psychosis and epilepsy to bacterial infections.[1][3]

The diagram below illustrates the core benzisoxazole structure, which is the foundational element for the compounds discussed in this guide.

cluster_0 1,2-Benzisoxazole Core Structure benzisoxazole_structure

Caption: The core chemical structure of 1,2-benzisoxazole.

Established Therapeutic Targets: The CNS Receptor Landscape

The most well-documented successes of benzisoxazole-based drugs lie in the field of atypical antipsychotics. These agents primarily modulate the activity of G-protein coupled receptors (GPCRs) in the central nervous system, specifically dopamine and serotonin receptors.[5]

Dopamine D2 and Serotonin 5-HT2A Receptors

The cornerstone of atypical antipsychotic activity for drugs like Risperidone, Paliperidone, Lurasidone, and Iloperidone is a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6]

  • Mechanism of Action : The therapeutic effects in schizophrenia are believed to be mediated by this combined antagonism.[7] Blockade of D2 receptors in the brain's mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[8] Simultaneously, antagonism of 5-HT2A receptors is proposed to increase dopamine release in other brain regions, such as the prefrontal cortex, which may help to mitigate motor side effects (extrapyramidal symptoms) and potentially improve negative and cognitive symptoms.[5][6]

The signaling pathway below illustrates how these receptors function and where benzisoxazole antagonists intervene.

cluster_D2 Dopamine D2 Receptor Pathway (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response_D2 Neuronal Inhibition cAMP->Response_D2 Risperidone_D2 Benzisoxazole Antagonist Risperidone_D2->D2R BLOCKS Serotonin Serotonin SHT2AR 5-HT2A Receptor Serotonin->SHT2AR Gq Gq Protein SHT2AR->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response_5HT2A Neuronal Excitation Ca²⁺ Release IP3_DAG->Response_5HT2A Risperidone_5HT2A Benzisoxazole Antagonist Risperidone_5HT2A->SHT2AR BLOCKS

Caption: Antagonistic action of benzisoxazoles on D2 and 5-HT2A pathways.

Other Adrenergic and Histaminergic Receptors

While D2 and 5-HT2A are the primary therapeutic targets, many benzisoxazole antipsychotics also bind to other receptors, which often accounts for their side effect profiles.[7][9] For example, antagonism at alpha-1 adrenergic receptors can lead to orthostatic hypotension, while blockade of histamine H1 receptors is associated with sedation and weight gain.[7]

Comparative Receptor Binding Affinities

The clinical differentiation between various benzisoxazole antipsychotics can be partly explained by their unique receptor binding profiles. The table below summarizes the binding affinities (Ki, in nM) for several key drugs at various human receptors. A lower Ki value indicates a higher binding affinity.

DrugD25-HT2Aα1-AdrenergicH1
Risperidone 3.13 - 5.90.16 - 4.80.8320
Paliperidone 0.87 - 4.80.25 - 0.51.214
Lurasidone 1.680.4715>1000
Iloperidone 6.35.63.643

(Note: Data compiled from multiple sources[10][11][12][13][14]. Values can vary based on experimental conditions.)

Emerging Therapeutic Targets: Expanding Beyond the CNS

The privileged benzisoxazole scaffold is being actively investigated for therapeutic applications far beyond psychosis, with promising results in oncology, neurodegenerative disorders, and infectious diseases.

Enzymes in Neurodegenerative Disorders
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease.[15] Several series of benzisoxazole derivatives have been developed as potent AChE inhibitors.[1] Notably, certain N-benzylpiperidine benzisoxazoles have demonstrated significantly lower IC50 values (indicating higher potency) than the approved drug Donepezil.[15] Some compounds have been designed as dual inhibitors of both AChE and BChE, which may offer broader therapeutic benefits.[16]

  • Monoamine Oxidase (MAO-A/B): MAO enzymes are critical drug targets for depression and Parkinson's disease.[17][18] Novel 2-methylbenzo[d]oxazole and 2,1-benzisoxazole derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B, with some compounds exhibiting IC50 values in the low nanomolar range.[17][18][19][20]

Targets in Oncology

The structural diversity of benzisoxazole derivatives has made them attractive candidates for anticancer drug development, with several key targets identified.[21]

  • Receptor Tyrosine Kinases (VEGFR-2, c-Met): Dual inhibition of VEGFR-2 and c-Met is a promising strategy to combat tumor angiogenesis and metastasis.[22] A series of piperidinyl-based benzoxazole derivatives showed strong dual inhibition, with compound 11b being particularly effective against breast cancer cells by inducing cell cycle arrest and apoptosis.[22] Other benzoxazole series have also shown potent inhibition of VEGFR-2.[23]

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability of many proteins required for tumor growth, making it a key cancer target.[1] Small-molecule benzisoxazole derivatives have been identified that bind to the ATP pocket of Hsp90, inhibiting its function.[1][4]

  • Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anticancer agents. Benzisoxazole-triazole hybrids have been shown to exert antiproliferative effects against acute myeloid leukemia (AML) cells by inhibiting HDACs.[24]

  • Topoisomerase II: This enzyme is crucial for DNA replication in proliferating cells. 2-Arylbenzoxazole derivatives have been reported to be significant inhibitors of eukaryotic topoisomerase II, with some compounds being more potent than the clinical drug etoposide.[8]

Targets in Infectious Disease
  • Mycobacterium tuberculosis: Several benzisoxazole analogs have demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv, suggesting their potential as lead compounds for new anti-tubercular agents.[1][25] While the exact target is not always defined, related scaffolds like benzoxazinones are suggested to inhibit the menaquinone-B enzyme, a crucial component of the mycobacterial electron transport chain.[26]

  • Bacterial Type-II Topoisomerases: Benzisoxazoles fused with a spiropyrimidine-trione architecture have shown potent activity as bacterial type-II topoisomerase inhibitors, effective against Gram-positive bacteria like Staphylococcus aureus.[1]

Methodologies for Target Identification and Validation

Identifying the specific molecular target of a novel, phenotypically active compound is a critical step in drug development. This process, often called target deconvolution, requires a multi-faceted approach combining biochemical, genetic, and computational methods.

The workflow diagram below outlines a logical progression from identifying a hit in a phenotypic screen to validating its molecular target.

cluster_workflow Target Identification & Validation Workflow PhenoScreen Phenotypic Screen (e.g., Cell Viability Assay) HitCompound Identify 'Hit' Benzisoxazole Compound PhenoScreen->HitCompound TargetID Target Identification (Hypothesis Generation) HitCompound->TargetID Biochem Biochemical Methods (Affinity Chromatography, ABPP) TargetID->Biochem Genetic Genetic Methods (CRISPR/RNAi Screens) TargetID->Genetic Computational Computational Methods (Target Prediction, Docking) TargetID->Computational Hypothesis Generate Target Hypothesis Biochem->Hypothesis Genetic->Hypothesis Computational->Hypothesis Validation Target Validation Hypothesis->Validation BindingAssay Direct Binding Assays (SPR, ITC, Radioligand) Validation->BindingAssay FunctionalAssay Functional Assays (Enzyme Inhibition, Cell-Based) Validation->FunctionalAssay LeadOpt Lead Optimization BindingAssay->LeadOpt FunctionalAssay->LeadOpt

Caption: A generalized workflow for target deconvolution and validation.

Protocol: Radioligand Binding Assay for GPCRs

Causality: This assay is the gold standard for quantifying the direct interaction between a compound and a receptor. It allows for the determination of affinity (Ki) and receptor density (Bmax), which are crucial parameters for understanding a drug's potency and for structure-activity relationship (SAR) studies.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). A competing, unlabeled test compound (a benzisoxazole derivative) is added at various concentrations. The test compound's ability to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from cells overexpressing the human receptor of interest (e.g., D2 or 5-HT2A). Quantify total protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Test Compound (benzisoxazole derivative) at 10-12 different concentrations.

    • Radioligand (e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration near its Kd value.

    • Cell Membrane Preparation (e.g., 20-50 µg protein/well).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, unlabeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Enzyme Inhibition Assay (e.g., for Kinases or AChE)

Causality: This type of assay is essential to confirm that a compound's effect on a biological pathway is due to the direct modulation of a specific enzyme's catalytic activity. It provides quantitative measures of potency (IC50) and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Principle: The activity of a purified enzyme is measured by monitoring the conversion of a substrate to a product. The reaction is run in the presence of varying concentrations of an inhibitor (the benzisoxazole compound), and the reduction in product formation is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock of the purified target enzyme (e.g., VEGFR-2, AChE) in a suitable assay buffer.

    • Prepare a stock solution of the substrate (e.g., a synthetic peptide for a kinase, or acetylthiocholine for AChE).

    • Prepare serial dilutions of the benzisoxazole test compound.

  • Assay Setup: In a 96- or 384-well plate, add:

    • Assay Buffer.

    • Test Compound at various concentrations.

    • Enzyme solution.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to occur.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells. For kinase assays, this will also include ATP.

  • Reaction & Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time.

    • Stop the reaction (e.g., by adding a stop solution like EDTA for kinase assays).

    • Detect the product. This varies by assay type:

      • Kinase Assay: Measure the amount of phosphorylated product, often using a luminescence-based system (e.g., Kinase-Glo®) that quantifies the remaining ATP. A lower signal indicates higher kinase activity.

      • AChE (Ellman's Method): The product, thiocholine, reacts with DTNB to produce a yellow color that is measured spectrophotometrically at ~412 nm.[15]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.

    • Plot the percent inhibition versus the log concentration of the inhibitor.

    • Use non-linear regression to fit a dose-response curve and determine the IC50 value.

Future Perspectives and Challenges

The benzisoxazole scaffold remains a fertile ground for therapeutic innovation. The future of benzisoxazole drug discovery lies in moving beyond classical targets and embracing a multi-target or systems-based approach. For instance, developing compounds that simultaneously inhibit AChE and MAO-B could offer synergistic benefits for neurodegenerative diseases.[27][28] In oncology, combining kinase inhibition with the modulation of other pathways like Hsp90 could overcome drug resistance.[1][22]

The primary challenges will be achieving target selectivity to minimize off-target effects and optimizing pharmacokinetic properties to ensure that these potent compounds can become safe and effective medicines. The continued integration of computational chemistry, structural biology, and high-throughput screening will be paramount to rationally design the next generation of benzisoxazole-based therapeutics.

References

In Silico Modeling of 4-Chlorobenzo[d]isoxazol-3-amine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold and the Imperative of In Silico Assessment

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Molecules incorporating this structure have shown a wide range of therapeutic potential, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3][4] 4-Chlorobenzo[d]isoxazol-3-amine, a specific derivative, presents a compelling case for computational investigation. Its structural features, including the halogen substitution and the primary amine, suggest the potential for specific and potent interactions with biological macromolecules.[5][6][7]

This in-depth technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with a relevant biological target. We will move beyond a superficial list of steps, delving into the causality behind experimental choices and emphasizing self-validating protocols to ensure scientific integrity. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.

For the purpose of this guide, we will focus on Acetylcholinesterase (AChE) as a representative protein target. The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease, and some benzisoxazole derivatives have demonstrated potent activity against this enzyme.[8]

The In Silico Drug Discovery Workflow: A Holistic Approach

A robust in silico drug discovery cascade is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. The workflow presented here is a foundational approach that can be adapted and expanded based on project-specific needs.

G cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Initial Screening & Binding Pose Prediction cluster_2 Phase 3: Dynamic Interaction & Stability Assessment cluster_3 Phase 4: Druglikeness & Safety Profiling A Target Identification (e.g., AChE) B Protein Structure Preparation (PDB) A->B D Molecular Docking B->D C Ligand Structure Preparation C->D E Pose Analysis & Scoring D->E F Molecular Dynamics (MD) Simulation E->F G Trajectory Analysis (RMSD, RMSF, H-bonds) F->G I Lead Candidate Prioritization G->I H ADMET Prediction H->I G cluster_0 Input cluster_1 Docking Setup cluster_2 Execution cluster_3 Output A Prepared Protein (PDBQT) C Define Grid Box (Binding Site) A->C B Prepared Ligand (PDBQT) D Run AutoDock Vina B->D C->D E Binding Poses & Scores (kcal/mol) D->E G cluster_0 System Preparation cluster_1 Simulation Protocol cluster_2 Analysis A Protein-Ligand Complex B Solvation & Ionization A->B C Energy Minimization B->C D NVT Equilibration C->D E NPT Equilibration D->E F Production MD E->F G Trajectory Analysis F->G

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chlorobenzo[d]isoxazol-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Critical Role of Physicochemical Properties in Drug Development

4-Chlorobenzo[d]isoxazol-3-amine, a substituted benzisoxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The journey of a potential drug candidate from the laboratory to a viable therapeutic is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation, and shelf-life. This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational principles and detailed protocols necessary for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility or stability investigation.

PropertyValueSource
Molecular Formula C₇H₅ClN₂OChemScene[2]
Molecular Weight 168.58 g/mol ChemScene[2]
LogP (calculated) 2.0634ChemScene[2]
Topological Polar Surface Area (TPSA) 52.05 ŲChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Storage Sealed in dry, 2-8°CChemScene[2]

The calculated LogP value suggests a moderate lipophilicity, which indicates that the compound may have limited aqueous solubility. The presence of hydrogen bond donors and acceptors, however, provides sites for interaction with polar solvents.

Part 1: A Deep Dive into Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is crucial for developing formulations for both in vitro and in vivo studies.

Predicted Solubility Profile

Based on the structure of this compound, which contains a relatively non-polar chlorinated benzene ring and a more polar amino-isoxazole moiety, a nuanced solubility profile is expected. It is predicted to have poor solubility in water and better solubility in organic solvents.[3] The basic amine group suggests that the aqueous solubility will be highly pH-dependent.

SolventPredicted Qualitative SolubilityRationale
Water LowThe non-polar chlorinated aromatic ring dominates the structure.[3]
Aqueous Buffers (pH-dependent) VariableThe basic amine group can be protonated at acidic pH, forming a more soluble salt.[4][5]
Methanol, Ethanol Moderately SolublePolar protic solvents capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, effective for many drug-like molecules.[5]
Acetonitrile (ACN) Moderately SolubleA polar aprotic solvent.
Dichloromethane (DCM) SolubleA non-polar organic solvent.
Experimental Workflow for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_solvent Add Solvent to Excess Compound prep_compound->add_solvent prep_solvent Prepare Solvents prep_solvent->add_solvent equilibrate Equilibrate (e.g., 24-48h with shaking) add_solvent->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant dilute Dilute Sample sample_supernatant->dilute hplc_analysis Quantify by HPLC-UV dilute->hplc_analysis calculate Calculate Solubility (mg/mL or µg/mL) hplc_analysis->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, DMSO).

    • Ensure enough solid is present to maintain saturation throughout the experiment.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation of Solid and Liquid Phases:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated stability-indicating HPLC-UV method.[6]

    • Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared with known concentrations of this compound.

Part 2: A Guide to Stability Studies and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9] Forced degradation studies are a critical component of this, helping to identify potential degradation products and establish degradation pathways.[7][9][10][11]

Forced Degradation Experimental Design

The following stress conditions are recommended to investigate the intrinsic stability of this compound.[8][9]

G cluster_conditions Stress Conditions cluster_analysis Analysis compound This compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) compound->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) compound->base oxidation Oxidation (e.g., 3% H₂O₂, RT) compound->oxidation thermal Thermal Stress (e.g., 80°C) compound->thermal photolytic Photolytic Stress (ICH Q1B guidelines) compound->photolytic hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photolytic->hplc mass_balance Mass Balance Calculation hplc->mass_balance degradant_id Degradant Identification hplc->degradant_id

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

Given the structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis: The isoxazole ring may be susceptible to cleavage under strong acidic or basic conditions. The amine group could also be involved in hydrolytic reactions. Amide hydrolysis is a known degradation pathway for some related structures.[12]

  • Oxidation: The electron-rich aromatic system and the amine group are potential sites for oxidation.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.[12]

Step-by-Step Protocol for a Forced Degradation Study
  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.2 N HCl to the sample solution to achieve a final concentration of 0.1 N HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Follow the same procedure as for acidic hydrolysis, but use 0.2 N NaOH.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., to a final concentration of 3%) to the sample solution. Keep the mixture at room temperature and collect samples at different time points.

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 80°C) and collect samples over time.

    • Photolytic Degradation: Expose the sample solution to light according to ICH Q1B guidelines, alongside a control sample protected from light.

  • Analysis of Stressed Samples:

    • Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to obtain mass information on any degradation products.

    • The HPLC method should be capable of separating the parent compound from all significant degradation products.[12]

  • Data Interpretation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Determine the mass balance to ensure that all degradation products are accounted for.

    • Use the MS data to propose structures for the major degradation products.

Analytical Method Development: The Key to Accurate Quantification

A robust, validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[6][13]

Key Considerations for HPLC Method Development:
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to separate all components.

  • Detection: A UV detector set at the lambda max of this compound should be used. A PDA detector is highly recommended for stability studies to assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is currently sparse, the protocols and principles outlined here will enable researchers to generate the high-quality data necessary to advance the development of this and related compounds. Future work should focus on the execution of these studies and the full structural elucidation of any significant degradation products to ensure the safety and efficacy of potential drug candidates.

References

The Enduring Legacy of the Benzo[d]isoxazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the benzo[d]isoxazole scaffold has stood as a cornerstone in medicinal chemistry, earning its designation as a "privileged structure." This distinction arises from its remarkable versatility, enabling the development of a wide array of therapeutic agents that address a spectrum of human diseases. This in-depth technical guide provides a comprehensive exploration of the benzo[d]isoxazole core, from its historical origins and synthetic evolution to its profound impact on modern drug discovery. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data, field-proven insights, and detailed experimental protocols to illuminate the enduring significance of this remarkable heterocycle.

The journey of the benzo[d]isoxazole scaffold is a testament to the iterative nature of drug discovery, where foundational chemical insights pave the way for transformative therapeutic breakthroughs. From its early conception to its current status as a key component in numerous FDA-approved drugs, the story of benzo[d]isoxazole is one of scientific curiosity, synthetic innovation, and a relentless pursuit of improved human health.

A Historical Perspective: From Isoxazole Chemistry to Blockbuster Drugs

The genesis of the benzo[d]isoxazole scaffold can be traced back to the foundational work on the simpler isoxazole ring. In 1903, the pioneering chemist Claisen first synthesized the isoxazole heterocycle, laying the groundwork for future explorations into its chemical and biological properties. However, it was not until the latter half of the 20th century that the therapeutic potential of the benzo-fused variant, benzo[d]isoxazole, began to be fully appreciated.

A pivotal moment in the history of this scaffold arrived in the early 1970s with the work of H. Uno and his colleagues in Japan. During their exploratory research, they synthesized a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives.[1][2] This pioneering work led to the discovery of Zonisamide, a potent anticonvulsant that would go on to become a crucial therapeutic option for epilepsy.[1] The initial synthesis of Zonisamide, though low in yield, marked the dawn of the benzo[d]isoxazole era in medicinal chemistry.[3]

The therapeutic landscape of the benzo[d]isoxazole scaffold expanded significantly with the development of the atypical antipsychotic Risperidone. This drug, which features a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core, revolutionized the treatment of schizophrenia and other psychiatric disorders. Its unique pharmacological profile, characterized by potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors, offered improved efficacy and a more favorable side-effect profile compared to earlier antipsychotics.[4][5][6][7][8][9][10][11]

The success of Zonisamide and Risperidone firmly established the benzo[d]isoxazole scaffold as a pharmacologically significant motif, spurring further research into its diverse biological activities. Today, this versatile core is found in a multitude of drug candidates and approved therapies for conditions ranging from cancer and inflammation to infectious diseases.[12]

The Art of Synthesis: Constructing the Benzo[d]isoxazole Core

The synthetic accessibility of the benzo[d]isoxazole scaffold has been a key driver of its widespread adoption in drug discovery. Over the years, a variety of robust and efficient methods have been developed for the construction of the core ring system and the introduction of diverse substituents.

Foundational Synthetic Strategies

Traditional and widely employed methods for the synthesis of the 1,2-benzisoxazole ring primarily involve intramolecular cyclization reactions. These strategies typically start from readily available ortho-substituted aromatic precursors.

One of the most common approaches involves the cyclization of o-hydroxyaryl oximes. This transformation can be promoted by a variety of reagents and conditions, often involving the activation of the oxime hydroxyl group to facilitate nucleophilic attack by the phenoxide.

Another key strategy relies on the cyclization of precursors that already contain the N-O bond, such as the reaction of 2-hydroxyaryl ketones or aldehydes with hydroxylamine derivatives.

Modern Synthetic Innovations

More contemporary synthetic methodologies have focused on improving the efficiency, regioselectivity, and substrate scope of benzo[d]isoxazole synthesis. Transition metal-catalyzed reactions, for instance, have emerged as powerful tools for the construction of this heterocyclic system. These methods often involve cross-coupling reactions to form key C-C or C-N bonds, followed by a cyclization step.

The following diagram illustrates a generalized workflow for the discovery and development of a new drug candidate based on the benzo[d]isoxazole scaffold.

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Target Identification & Validation Target Identification & Validation Scaffold Selection Benzo[d]isoxazole Scaffold Selection Target Identification & Validation->Scaffold Selection Library Synthesis Combinatorial Library Synthesis Scaffold Selection->Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation SAR Studies Structure-Activity Relationship (SAR) Studies Lead Generation->SAR Studies ADMET Profiling In vitro ADMET Profiling SAR Studies->ADMET Profiling Lead Optimization Lead Optimization ADMET Profiling->Lead Optimization In vivo Efficacy & Toxicology In vivo Efficacy & Toxicology Lead Optimization->In vivo Efficacy & Toxicology IND Submission Investigational New Drug (IND) Submission In vivo Efficacy & Toxicology->IND Submission Clinical Trials Phase I, II, III Clinical Trials IND Submission->Clinical Trials NDA Submission New Drug Application (NDA) Submission Clinical Trials->NDA Submission Market Approval Market Approval NDA Submission->Market Approval

Drug Discovery Workflow for Benzo[d]isoxazole-Based Candidates
Experimental Protocols: Synthesis of Key Benzo[d]isoxazole Intermediates

The following are detailed, step-by-step methodologies for the synthesis of important benzo[d]isoxazole building blocks.

Protocol 1: Synthesis of 3-(Sulfamoylmethyl)-1,2-benzisoxazole (Zonisamide)

This protocol is based on the seminal work of Uno and colleagues.[1]

  • Step 1: Synthesis of 3-(Bromomethyl)-1,2-benzisoxazole: This starting material can be prepared from 1,2-benzisoxazole-3-acetic acid through bromination.

  • Step 2: Reaction with Sodium Bisulfite: 3-(Bromomethyl)-1,2-benzisoxazole is reacted with sodium bisulfite in an appropriate solvent to yield the corresponding sulfonate salt.

  • Step 3: Chlorination: The sulfonate salt is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the sulfonyl chloride.

  • Step 4: Amination: The final step involves the reaction of the sulfonyl chloride with ammonia to afford 3-(sulfamoylmethyl)-1,2-benzisoxazole (Zonisamide).

Protocol 2: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

This key intermediate for Risperidone and related antipsychotics can be synthesized as follows:[13][14]

  • Step 1: Oximation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone: The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or potassium tert-butoxide, in a suitable solvent like methanol or toluene.[13]

  • Step 2: Intramolecular Cyclization: The resulting oxime undergoes an intramolecular nucleophilic aromatic substitution reaction, where the oxime oxygen displaces the ortho-fluorine atom to form the benzo[d]isoxazole ring. This is typically achieved by heating the reaction mixture.

  • Step 3: Acidification: The reaction mixture is then acidified with hydrochloric acid to precipitate the desired product as the hydrochloride salt.[13]

  • Step 4: Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Protocol 3: Synthesis of Benzo[d]isoxazole-3-carboxylic acid

This versatile building block can be prepared through several routes, including the following:

  • Step 1: Preparation of an o-hydroxyarylketone precursor: A suitable starting material is an ortho-hydroxyacetophenone derivative.

  • Step 2: Oximation: The ketone is converted to its corresponding oxime by reaction with hydroxylamine.

  • Step 3: Cyclization and Oxidation: The oxime can then be cyclized and the methyl group oxidized to a carboxylic acid in a multi-step sequence or a one-pot procedure using appropriate reagents.

A Privileged Scaffold: The Diverse Biological Activities of Benzo[d]isoxazole Derivatives

The "privileged" status of the benzo[d]isoxazole scaffold stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological effects. The rigid, planar structure of the fused ring system, combined with the electronic properties of the isoxazole moiety, provides an excellent platform for the design of potent and selective ligands.

Anticonvulsant Activity

The discovery of Zonisamide highlighted the potential of benzo[d]isoxazole derivatives as anticonvulsant agents. The mechanism of action of Zonisamide is believed to involve the blockade of voltage-gated sodium and T-type calcium channels, which leads to the suppression of neuronal hypersynchronization characteristic of seizures.[15] The following table summarizes the anticonvulsant activity of Zonisamide and some of its analogs.

CompoundAnimal ModelED50 (mg/kg)Reference
ZonisamideMouse (MES)12-17[16][17]
ZonisamideRat (MES)12-17[16][17]
5-Chloro-3-(sulfamoylmethyl)-1,2-benzisoxazoleMouse (MES)Increased activity vs. Zonisamide[1]
Antipsychotic Activity

Risperidone's success established the benzo[d]isoxazole core as a key pharmacophore for the development of atypical antipsychotics. Its mechanism of action is primarily attributed to its high-affinity antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[4][9][10][11] This dual-receptor blockade is thought to be responsible for its efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to traditional antipsychotics. The following diagram illustrates the primary mechanism of action of Risperidone.

Risperidone Risperidone Dopamine D2 Receptor Dopamine D2 Receptor Risperidone->Dopamine D2 Receptor Antagonism Serotonin 5-HT2A Receptor Serotonin 5-HT2A Receptor Risperidone->Serotonin 5-HT2A Receptor Antagonism Mesolimbic Pathway Mesolimbic Pathway Dopamine D2 Receptor->Mesolimbic Pathway Blockade in Nigrostriatal Pathway Nigrostriatal Pathway Dopamine D2 Receptor->Nigrostriatal Pathway Blockade in Mesocortical Pathway Mesocortical Pathway Serotonin 5-HT2A Receptor->Mesocortical Pathway Modulation of Dopamine Release in Positive Symptoms Positive Symptoms Mesolimbic Pathway->Positive Symptoms Alleviation of Extrapyramidal Side Effects Extrapyramidal Side Effects Nigrostriatal Pathway->Extrapyramidal Side Effects Potential for Negative Symptoms Negative Symptoms Mesocortical Pathway->Negative Symptoms Improvement of

Mechanism of Action of Risperidone

The following table presents the receptor binding affinities (Ki values) of Risperidone for key neurotransmitter receptors.

ReceptorKi (nM)Reference
Dopamine D23.13 - 3.2[4][6]
Serotonin 5-HT2A0.16 - 0.2[4][6]
Dopamine D47.3[4]
α1-Adrenergic0.8[6]
Histamine H12.23[6]
α2-Adrenergic7.54[6]
Serotonin 5-HT1A420[4]
Dopamine D1240[4]
Muscarinic M1>10,000[4]
Anticancer Activity

In recent years, the benzo[d]isoxazole scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have been shown to target a variety of cancer-related pathways and proteins.

One notable area of research is the development of benzo[d]isoxazole-based inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are key regulators of gene expression and are implicated in various cancers, including prostate cancer.[9] Additionally, benzo[d]isoxazole derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a critical role in tumor progression and metastasis.[18]

The following table summarizes the in vitro anticancer activity of representative benzo[d]isoxazole derivatives against various cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
Bivalent Inhibitor 17bBETLNCaP (Prostate)32-fold more potent than monovalent inhibitor 7[9]
Compound 15HIF-1αHEK293T0.024[18]
Compound 31HIF-1αHEK293T0.024[18]
Compound 2eNot SpecifiedB16F1 (Melanoma)0.079[19]
Compound 9bNot SpecifiedMCF-7 (Breast)<0.1[20]
Compound 9cNot SpecifiedA549 (Lung)<0.1[20]
Other Therapeutic Applications

The versatility of the benzo[d]isoxazole scaffold extends beyond the central nervous system and oncology. Researchers have explored its potential in a wide range of other therapeutic areas, including:

  • Antimicrobial Activity: Derivatives have shown promise as antibacterial and antifungal agents.

  • Anti-inflammatory Effects: The scaffold has been incorporated into molecules with anti-inflammatory properties.

  • Neuroprotective Effects: Certain benzo[d]isoxazole compounds have demonstrated neuroprotective activities in various models of neurodegenerative diseases.

Future Directions and Conclusion

The benzo[d]isoxazole scaffold continues to be a fertile ground for drug discovery. Its rich history, coupled with the ongoing development of novel synthetic methodologies and a deeper understanding of its interactions with biological targets, ensures its continued relevance in the years to come.

Future research is likely to focus on several key areas:

  • Development of more selective and potent derivatives: Fine-tuning the substitution patterns on the benzo[d]isoxazole core will enable the design of compounds with improved target selectivity and reduced off-target effects.

  • Exploration of novel therapeutic targets: The inherent versatility of the scaffold will undoubtedly lead to the discovery of its utility against new and challenging disease targets.

  • Application of new drug delivery technologies: Innovative drug delivery systems can enhance the pharmacokinetic and pharmacodynamic properties of benzo[d]isoxazole-based drugs, improving their efficacy and patient compliance.

References

Physicochemical Characterization of 4-Chloro Substituted Benzisoxazoles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: The Strategic Imperative of Physicochemical Profiling

The benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents, including antipsychotic, antimicrobial, and anti-inflammatory drugs.[1][2][3] The introduction of a 4-chloro substituent often enhances the biological potency of these molecules, largely due to the electron-withdrawing nature of the halogen.[1] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties.

This guide provides a comprehensive framework for the essential physicochemical characterization of 4-chloro substituted benzisoxazoles. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a strategic understanding of why these characterizations are critical. Poor aqueous solubility, unfavorable lipophilicity, or chemical instability can terminate the development of an otherwise potent molecule.[4][5] Therefore, a thorough and early assessment of these properties is not just a data-gathering exercise; it is a fundamental pillar of risk mitigation in drug discovery.[6][7][8] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical grounding and the practical methodologies required to build a robust data package for this important class of compounds.

The Core Physicochemical Quadrangle: Solubility, Lipophilicity, Ionization, and Stability

The developability of a drug candidate is largely governed by a delicate interplay of its intrinsic physicochemical properties. For 4-chloro substituted benzisoxazoles, four parameters form the cornerstones of a comprehensive profile.

Aqueous Solubility (S)

Aqueous solubility is arguably the most critical initial gatekeeper for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor solubility is a leading cause of failure for drug candidates, with some estimates suggesting it contributes to the attrition of nearly 40% of potential drugs.[9][10] For benzisoxazoles, the planar, aromatic nature of the core can contribute to low aqueous solubility, a challenge that must be quantified early and accurately.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, dictates its ability to traverse biological membranes.[7] It is a double-edged sword: sufficient lipophilicity is required for membrane permeability and target engagement, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The partition coefficient (logP) measures the lipophilicity of the neutral species, while the distribution coefficient (logD) accounts for both neutral and ionized forms at a specific pH, making it more physiologically relevant.[11][12]

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule's acidic or basic functional groups are 50% ionized.[13] This parameter is crucial as the ionization state of a drug profoundly influences its solubility, permeability, and ability to bind to its biological target.[14][15] Understanding the pKa of a 4-chloro substituted benzisoxazole allows for the prediction of its behavior in various physiological compartments, from the acidic environment of the stomach to the near-neutral pH of the blood.

Solid-State Properties and Chemical Stability

The melting point (M.P.) is a primary indicator of a compound's purity and provides insights into its crystal lattice energy.[16] A sharp, high melting point generally suggests a stable and pure crystalline solid. Beyond this, chemical stability determines a drug's shelf-life and its susceptibility to degradation under various environmental conditions (e.g., temperature, humidity, light).[17][18][19] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[20]

cluster_0 Core Physicochemical Properties cluster_1 Impact on Drug Development Solubility Aqueous Solubility Absorption Absorption & Bioavailability Solubility->Absorption Governs dissolution Lipophilicity Lipophilicity (logP/logD) Permeability Membrane Permeability Lipophilicity->Permeability Drives passive diffusion Distribution Distribution & Target Binding Lipophilicity->Distribution pKa Ionization (pKa) pKa->Solubility Affects charge state pKa->Permeability Stability Stability & M.P. Formulation Formulation & Shelf-Life Stability->Formulation Determines viability cluster_sol Solubility cluster_logp Lipophilicity (logP) cluster_pka pKa start 4-Chloro Substituted Benzisoxazole Sample sol1 Add excess solid to PBS (pH 7.4) start->sol1 logp1 Partition between Octanol & PBS start->logp1 pka1 Dissolve sample in co-solvent start->pka1 sol2 Equilibrate (24-48h) sol1->sol2 sol3 Centrifuge & Withdraw Supernatant sol2->sol3 sol4 Quantify by HPLC-UV sol3->sol4 logp2 Equilibrate (1-2h) logp1->logp2 logp3 Centrifuge & Separate Phases logp2->logp3 logp4 Quantify both phases by HPLC-UV logp3->logp4 pka2 Titrate with Acid/Base pka1->pka2 pka3 Record pH vs. Titrant Volume pka2->pka3 pka4 Determine Inflection Point pka3->pka4

References

Methodological & Application

Application of 4-Chlorobenzo[d]isoxazol-3-amine in the Synthesis of Potent Kinase Inhibitors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic application of 4-Chlorobenzo[d]isoxazol-3-amine as a pivotal building block in the synthesis of novel kinase inhibitors. The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity, including anticancer agents.[1][2] This guide will delve into the rationale behind its use, detailed synthetic protocols, and the structure-activity relationships (SAR) of the resulting kinase inhibitors.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers a unique combination of structural and electronic features that make it an attractive starting point for the design of kinase inhibitors. The primary amino group at the 3-position serves as a versatile handle for the introduction of various pharmacophoric elements that can interact with the hinge region of the kinase ATP-binding site. The chlorine atom at the 4-position provides a site for further functionalization via cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase and the fine-tuning of physicochemical properties.

The isoxazole ring itself is a bioisostere of other five-membered heterocycles and can participate in crucial hydrogen bonding interactions within the kinase active site.[3][4] The fusion of the isoxazole to a benzene ring creates a rigid, planar system that can be effectively oriented within the binding pocket.

Key Synthetic Strategies and Reaction Mechanisms

The synthesis of kinase inhibitors from this compound typically involves the formation of a C-N bond between the 3-amino group and a suitable heterocyclic partner, often a pyrimidine or a related scaffold, which is a common feature in many approved kinase inhibitors.[5][6] A subsequent functionalization at the 4-chloro position can be achieved through palladium-catalyzed cross-coupling reactions.

A primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between this compound and an electron-deficient chloro-substituted heterocycle, such as 2-chloropyrimidine. The reactivity of the chloropyrimidine is enhanced by the presence of electron-withdrawing groups on the ring.[5]

Alternatively, and more broadly applicable, is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction offers a milder and more general method for coupling the amine with a variety of aryl and heteroaryl halides or triflates.

Experimental Protocols

The following protocols provide a representative, step-by-step methodology for the synthesis of a hypothetical kinase inhibitor, N-(4-chlorobenzo[d]isoxazol-3-yl)pyrimidin-2-amine, and its subsequent functionalization.

Protocol 1: Synthesis of N-(4-chlorobenzo[d]isoxazol-3-yl)pyrimidin-2-amine (A Representative Kinase Inhibitor Core)

This protocol details the synthesis of the core kinase inhibitor scaffold via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), 2-chloropyrimidine (1.2 eq.), cesium carbonate (2.0 eq.), Xantphos (0.1 eq.), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chlorobenzo[d]isoxazol-3-yl)pyrimidin-2-amine.

Data Presentation: Biological Activity of Related Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors bearing the 3-amino-benzo[d]isoxazole scaffold against the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[1][9]

Compound IDc-Met IC₅₀ (nM)
8d <10
8e <10
12 <10
28a 1.8
28b <10
28c <10
28d <10
28h <10
28i <10

Data extracted from "Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold".[1]

Visualization of Synthetic Pathways and Workflows

Diagram 1: General Synthetic Pathway to Kinase Inhibitors

G start This compound intermediate N-(4-chlorobenzo[d]isoxazol-3-yl)pyrimidin-2-amine start->intermediate Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) final_product Functionalized Kinase Inhibitor intermediate->final_product Suzuki Coupling (Arylboronic acid, Pd catalyst, Base)

Caption: Synthetic route to functionalized kinase inhibitors.

Diagram 2: Experimental Workflow for Kinase Inhibitor Synthesis

G reagents Combine Reactants & Catalysts inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir solvent->reaction workup Cool and Filter reaction->workup purify Column Chromatography workup->purify product Pure Kinase Inhibitor purify->product

Caption: Workflow for a typical kinase inhibitor synthesis.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic strategies outlined in this guide, particularly the robust Buchwald-Hartwig amination, provide a reliable platform for the construction of novel inhibitor scaffolds. The biological data for related compounds underscore the potential of this chemical space in targeting key oncogenic kinases such as c-Met. Future work in this area will likely focus on the exploration of a wider range of coupling partners at both the 3-amino and 4-chloro positions to generate libraries of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes & Protocols: High-Throughput Screening of 4-Chlorobenzo[d]isoxazol-3-amine Derivatives for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns for libraries of 4-Chlorobenzo[d]isoxazol-3-amine derivatives. We present a detailed protocol centered on the robust and highly sensitive ADP-Glo™ luminescent kinase assay, a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.[5][6] This guide covers assay selection rationale, detailed step-by-step protocols for primary and dose-response screening, and essential data analysis, including the calculation of the Z'-factor for assay validation and IC50 determination for hit characterization.

Introduction: Rationale for Screening Benzo[d]isoxazole Derivatives as Kinase Inhibitors

The benzo[d]isoxazole core is a key pharmacophore in numerous biologically active compounds.[2] Its derivatives have been investigated for a multitude of therapeutic applications, from anticonvulsants that selectively block voltage-gated sodium channels to potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription.[7][8] Given that aberrant protein kinase activity is a hallmark of many diseases, particularly cancer, targeting kinases has become a primary focus of modern drug discovery.[9][10] Kinase inhibitors have achieved significant clinical success, validating this target class.[10]

The structural features of the this compound scaffold suggest its potential for interaction with the ATP-binding pocket of protein kinases. The HTS campaign outlined here is designed to identify derivatives from a chemical library that inhibit the activity of a specific protein kinase of interest.

Assay Technology Selection: Why a Luminescence-Based Kinase Assay?

For screening large compound libraries, the choice of assay technology is critical. While various formats exist (e.g., fluorescence, radiometric), luminescence-based assays offer a superior combination of sensitivity, simplicity, and suitability for automation.[11][12]

We have selected the ADP-Glo™ Kinase Assay (Promega) for this protocol. Unlike assays that measure ATP depletion (e.g., Kinase-Glo™), ADP-Glo™ directly quantifies the amount of ADP produced during the kinase reaction.[5][11] This offers two key advantages:

  • Higher Sensitivity at Low Substrate Conversion: The assay can detect small amounts of kinase activity, making it ideal for kinases with low turnover rates or when using low concentrations of substrate.[13]

  • Universal Applicability: The assay measures the universal product of all kinase reactions (ADP), allowing it to be used for virtually any protein kinase, lipid kinase, or even ATPases.[5][14]

The assay's "glow-type" luminescent signal is highly stable, providing flexibility in plate reading times and making it amenable to batch processing in HTS workflows.[15]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step, homogeneous "mix-and-read" protocol performed in multiwell plates.[6]

  • Step 1: Kinase Reaction & ATP Depletion. First, the kinase reaction is performed, where the kinase transfers a phosphate group from ATP to a substrate, producing ADP. After the reaction reaches its endpoint, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP.[5][6] This step is crucial because high background ATP levels would interfere with the signal in the next step.

  • Step 2: ADP Conversion & Signal Generation. Next, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes a reaction with luciferin to produce a stable, "glow-type" luminescent signal.[6][16]

The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, directly proportional to the kinase activity.[11] An inhibitor of the kinase will reduce the amount of ADP produced, leading to a lower luminescent signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase ADP ADP Kinase->ADP produces P_Substrate Phospho-Substrate Kinase->P_Substrate ADP_Glo_Reagent ADP-Glo™ Reagent ATP ATP ATP->P_Substrate Substrate Substrate Substrate->P_Substrate Detection_Reagent Kinase Detection Reagent ADP->Detection_Reagent input P_Substrate->ADP Remaining_ATP Remaining ATP ADP_Glo_Reagent->Remaining_ATP depletes New_ATP Newly Synthesized ATP Detection_Reagent->New_ATP converts to Luciferase Luciferase/ Luciferin New_ATP->Luciferase drives Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Enzyme: Purified, active protein kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).

  • Buffer: Kinase-specific reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA).

  • Plates: White, opaque, flat-bottom 384-well assay plates (low-volume).

  • Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Staurosporine).

  • Reagents: ATP, DMSO (molecular biology grade).

  • Equipment:

    • Acoustic liquid handler or pin tool for compound dispensing.

    • Multichannel pipettes or automated liquid handler.

    • Plate shaker/orbital mixer.

    • Luminometer capable of reading 384-well plates.

Detailed Step-by-Step Protocols

The screening process is conducted in a tiered approach, starting with a primary screen to identify initial "hits," followed by confirmatory and dose-response assays to validate those hits and determine their potency.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Lib Compound Library (10,000+ compounds) Primary Primary Screen (Single Concentration, e.g., 10 µM) Lib->Primary Hit_ID Hit Identification (% Inhibition > Threshold) Primary->Hit_ID Confirmatory Confirmatory Screen (Fresh Compound, Single Conc.) Hit_ID->Confirmatory Dose_Response Dose-Response (e.g., 10-point curve) Confirmatory->Dose_Response False_Positive False Positives (Assay Interference) Confirmatory->False_Positive fails IC50 IC50 Determination & SAR Analysis Dose_Response->IC50

Caption: General HTS workflow from primary screen to validated hit.

Protocol 1: Primary Screening

This protocol is designed to rapidly screen the entire compound library at a single, high concentration (e.g., 10 µM) to identify potential inhibitors.

Plate Layout:

  • Columns 1-2: Negative Controls (Vehicle): 0% inhibition (DMSO only).

  • Columns 3-4: Positive Controls (Known Inhibitor): 100% inhibition.

  • Columns 5-24: Library Compounds.

Procedure (for 384-well plates): [17]

  • Compound Plating: Using an acoustic liquid handler, dispense 25 nL of library compounds (10 mM stock in DMSO) into columns 5-24. Dispense 25 nL of DMSO into columns 1-4. Dispense 25 nL of a potent control inhibitor (e.g., 1 mM Staurosporine) into columns 3-4.

  • Enzyme Addition: Prepare a 2X enzyme solution in kinase reaction buffer. Add 2.5 µL to all wells.

  • Pre-incubation: Mix the plate on a shaker for 1 minute. Incubate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a 2X Substrate/ATP solution in kinase reaction buffer. Add 2.5 µL to all wells to start the kinase reaction. The final volume is 5 µL, and the final compound concentration is 10 µM.

  • Kinase Reaction Incubation: Mix the plate for 1 minute. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix for 1 minute. Incubate at room temperature for 40 minutes.[6]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. Mix for 1 minute. Incubate at room temperature for 30-60 minutes.[17]

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer (0.25-1 second integration time).

Protocol 2: Confirmatory and Dose-Response (IC50) Assay

This protocol is used for "hit" compounds identified in the primary screen. It confirms their activity and determines their potency (IC50 value) by testing them across a range of concentrations.

Procedure:

  • Compound Plating: Create a serial dilution series for each hit compound (e.g., 10 concentrations from 100 µM to 5 nM). Plate 25 nL of each concentration point into designated wells. Include positive and negative controls as in the primary screen.

  • Follow steps 2-8 from the Primary Screening protocol.

Data Analysis and Quality Control

Assay Quality Control: The Z'-Factor

Before analyzing compound data, the quality of the assay itself must be validated. The Z'-factor (Z-prime) is the industry-standard metric for this purpose.[18][19] It measures the statistical separation between the positive and negative controls.

Formula: Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| ]

Where:

  • µ_pos = Mean of the positive control (100% inhibition)

  • µ_neg = Mean of the negative control (0% inhibition)

  • σ_pos = Standard deviation of the positive control

  • σ_neg = Standard deviation of the negative control

Interpretation of Z'-Factor Values: [20][21]

Z'-Factor Assay Quality Suitability for HTS
> 0.5 Excellent Ideal for HTS
0 to 0.5 Acceptable May require optimization

| < 0 | Unacceptable | Assay has failed |

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for high-throughput screening.[18]

Primary Screen Data Analysis

For each compound well, the percent inhibition is calculated relative to the on-plate controls:

Formula: % Inhibition = 100 * ( 1 - [ (Signal_compound - µ_pos) / (µ_neg - µ_pos) ] )

Hit Selection: A "hit" is typically defined as any compound exhibiting inhibition greater than a certain threshold, often calculated as three times the standard deviation of the negative control wells (e.g., % Inhibition > 50%).

Dose-Response and IC50 Determination

For compounds that pass the confirmatory screen, the dose-response data is plotted with % Inhibition on the Y-axis and the log of the compound concentration on the X-axis. A four-parameter logistic curve is fitted to the data to determine the IC50 value.[22][23][24]

IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the enzyme activity by 50%.[22][23]

Compound IDPrimary Screen (% Inh @ 10 µM)Confirmed Hit?IC50 (µM)
BDI-00185.2%Yes0.75
BDI-00212.5%No> 100
BDI-00392.1%Yes0.21
BDI-00465.7%Yes2.34
Control99.8%Yes0.01

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z'-Factor (<0.5) High variability in controls.Check liquid handling precision; ensure reagents are fully dissolved and mixed.
Low signal-to-background.Optimize enzyme/substrate concentrations; increase reaction time.
High False Positive Rate Compounds interfere with luciferase.Perform a counter-screen with no kinase to identify luciferase inhibitors.
Compound aggregation.Add 0.01% Triton X-100 to the assay buffer.
Poor Curve Fits Compound insolubility at high conc.Check compound solubility in assay buffer; limit top concentration.
Weak inhibitor activity.Re-test over a higher concentration range.

Conclusion

This application note provides a robust and validated framework for the high-throughput screening of this compound derivative libraries against protein kinase targets. The ADP-Glo™ Kinase Assay offers a sensitive, universal, and HTS-compatible platform for identifying and characterizing novel kinase inhibitors. By adhering to the detailed protocols and rigorous quality control measures outlined, including Z'-factor analysis, researchers can confidently identify potent and selective inhibitors, paving the way for downstream lead optimization and drug development efforts.

References

Topic: Analytical Methods for the Quantification of 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Senior Scientist's Desk

Abstract

This technical guide provides a comprehensive framework of validated analytical methodologies for the precise and reliable quantification of 4-Chlorobenzo[d]isoxazol-3-amine (CBIA). As a pivotal intermediate in the synthesis of various pharmaceutically active compounds, including atypical antipsychotics like Zotepine, rigorous quality control and accurate quantification of CBIA are paramount.[1][2][3] This document details robust protocols for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a primary method for quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. Each protocol is grounded in established scientific principles and adheres to international regulatory standards, ensuring the generation of trustworthy and reproducible data for researchers and drug development professionals.

Introduction and Compound Profile

This compound (CBIA) is a heterocyclic amine whose structural motif is a cornerstone in medicinal chemistry.[4] Its primary significance lies in its role as a key building block for synthesizing a range of therapeutic agents. The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, access to validated, robust, and sensitive analytical methods is not merely a procedural requirement but a foundational pillar of drug quality and safety.

This guide is designed to provide both the strategic rationale and the step-by-step protocols necessary for the successful quantification of CBIA in various contexts, from raw material testing to process monitoring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 868271-15-2[ChemScene][5]
Molecular Formula C₇H₅ClN₂O[ChemScene][5]
Molecular Weight 168.58 g/mol [ChemScene][5]
Appearance White to off-white solid (Typical)General Knowledge
Topological Polar Surface Area (TPSA) 52.05 Ų[ChemScene][5]
LogP (Predicted) 2.06[ChemScene][5]
Hydrogen Bond Donors 1[ChemScene][5]
Hydrogen Bond Acceptors 3[ChemScene][5]

Causality Insight: The predicted LogP of ~2.06 suggests moderate hydrophobicity, making the compound well-suited for Reverse-Phase Liquid Chromatography. The presence of a primary amine and heterocyclic nitrogen atoms provides sites for protonation, making pH control of the mobile phase a critical parameter for achieving optimal chromatographic retention and peak shape.

Primary Quantification Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the gold standard for routine quality control in pharmaceutical manufacturing due to its robustness, precision, and cost-effectiveness. The method detailed below is designed to be stability-indicating, capable of separating CBIA from potential impurities and degradation products.

Principle of the Method

This method employs a C18 stationary phase, which retains the moderately nonpolar CBIA analyte. A mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) is used to elute the compound. The amine functional group necessitates the use of a slightly acidic mobile phase (pH ~3.0) to ensure consistent protonation, thereby preventing peak tailing and improving reproducibility. Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits a strong chromophoric response.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • This compound reference standard (≥98% purity).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.05% TFA in Water (v/v)Provides an acidic pH (~3.0) to ensure the amine is protonated, leading to sharp, symmetrical peaks. TFA also acts as an ion-pairing agent.[6]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Gradient Program 0-2 min: 25% B; 2-12 min: 25% to 75% B; 12-15 min: 75% B; 15-16 min: 75% to 25% B; 16-20 min: 25% BA gradient allows for efficient elution of CBIA while also separating it from earlier-eluting polar impurities and later-eluting nonpolar species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A full PDA scan should be performed initially to determine the optimal wavelength.
Run Time 20 minutesSufficient to elute the analyte and any potential late-eluting impurities.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of CBIA reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL. Use the mobile phase as the diluent.

  • Sample Preparation: Accurately weigh the test sample containing CBIA and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R2).[7][8][9] The objective of validation is to demonstrate that the analytical procedure is suitable and reliable for the quantitative determination of CBIA.[8]

Table 2: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.Peak purity index > 0.995 (PDA); baseline resolution (>1.5) between CBIA and adjacent peaks.[10]
Linearity To verify a direct proportional relationship between concentration and detector response over the analytical range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[9]Typically 80% to 120% of the target test concentration.
Accuracy The closeness of test results to the true value, assessed by spike/recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[10]
Precision Assesses random error through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).[8][11]Retention time and assay results should remain within predefined limits (e.g., RSD ≤ 2.0%).

Advanced Method for High Sensitivity: LC-MS/MS

For applications requiring ultra-low quantification limits, such as determining trace-level impurities or analyzing biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12]

Principle of the Method

LC-MS/MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the resulting parent ion is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise.

Protocol Outline: LC-MS/MS

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: Use a shorter column with smaller particles (e.g., C18, 50 mm x 2.1 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: Use volatile buffers like ammonium formate or formic acid instead of TFA, which can cause ion suppression.

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Gradient: A rapid gradient is typically used (e.g., 5% to 95% B in 3-5 minutes).

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+), as the amine group is readily protonated.

  • Analyte Tuning: Infuse a standard solution of CBIA directly into the mass spectrometer to determine the mass of the protonated molecule [M+H]⁺ and to optimize fragmentation parameters (collision energy) for the most stable and abundant product ions.

  • Predicted MRM Transition:

    • Parent Ion (Q1): m/z 169.0 (for [C₇H₅³⁵ClN₂O+H]⁺)

    • Product Ion(s) (Q3): Fragmentation would likely involve the isoxazole ring. Specific product ions must be determined experimentally.

  • Data Acquisition: Set up the instrument in MRM mode to monitor the selected transition(s).

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection UPLC UPLC Separation (C18 Column) Sample->UPLC Mobile Phase IonSource ESI+ Source (Ionization) UPLC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection m/z 169.0) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data Signal (MRM)

Caption: Workflow for LC-MS/MS analysis of CBIA.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-based methods are generally preferred for a compound like CBIA, GC-MS can be an alternative. However, the polarity and low volatility of the amine require a chemical modification step known as derivatization to improve chromatographic performance.[13]

Principle of the Method

Derivatization converts the polar N-H group into a less polar, more volatile moiety, which improves peak shape and thermal stability during GC analysis.[14] Trifluoroacetic anhydride (TFAA) is a common reagent that reacts with the primary amine to form a stable trifluoroacetylated derivative. The derivatized sample is then analyzed by GC-MS, where the compound is separated based on its boiling point and polarity, and detected by its characteristic mass spectrum.

Protocol Outline: GC-MS with Derivatization
  • Sample Preparation: Evaporate the solvent from a known amount of the sample extract to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: A nonpolar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-400 or use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized CBIA for enhanced sensitivity.

Method_Selection Start Define Analytical Goal QC Routine QC / Assay (High Concentration) Start->QC Trace Trace Analysis / Bioanalysis (Low Concentration) Start->Trace Ortho Orthogonal Method / Volatiles Start->Ortho HPLC Protocol 2.0 RP-HPLC-UV QC->HPLC Robust & Precise LCMS Protocol 3.0 LC-MS/MS Trace->LCMS Sensitive & Selective GCMS Protocol 4.0 GC-MS (Derivatization) Ortho->GCMS Alternative Separation

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The accurate quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products derived from it. This guide provides a detailed and scientifically-grounded set of protocols to meet diverse analytical needs. The recommended primary method, RP-HPLC-UV, offers a robust and reliable solution for routine quality control, underpinned by a clear validation strategy aligned with ICH guidelines. For applications demanding higher sensitivity, the outlined LC-MS/MS method provides a powerful tool for trace-level analysis. By understanding the principles behind each technique and adhering to the detailed protocols, researchers and drug development professionals can generate high-quality, defensible data, ultimately contributing to the development of safe and effective medicines.

References

The Versatile Scaffold: Application Notes on 4-Chlorobenzo[d]isoxazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]isoxazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds. The strategic incorporation of a chlorine atom at the 4-position and an amine at the 3-position of this heterocyclic system bestows upon 4-Chlorobenzo[d]isoxazol-3-amine unique physicochemical properties, rendering it a highly valuable and versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis of this key intermediate and its application in the development of potent inhibitors for two critical drug targets: Sphingomyelin Synthase 2 (SMS2) and Hypoxia-Inducible Factor-1α (HIF-1α).

Part 1: Synthesis of the Core Building Block: this compound

The efficient synthesis of this compound is paramount for its utilization in drug discovery programs. A robust and scalable synthetic route is essential. The following protocol outlines a plausible and effective method adapted from the synthesis of analogous compounds.[1]

Protocol 1: Synthesis of this compound

This synthesis is a two-step process commencing from 2-chloro-6-hydroxybenzonitrile. The initial step involves a nucleophilic aromatic substitution to introduce a protected hydroxyl group, followed by a cyclization reaction to form the desired isoxazole ring with the amine functionality.

Step 1: Synthesis of 2-(Benzyloxy)-6-chlorobenzonitrile

  • Rationale: Protection of the hydroxyl group as a benzyl ether is a common strategy to prevent unwanted side reactions during the subsequent cyclization.

  • Materials:

    • 2-chloro-6-hydroxybenzonitrile

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Nitrogen gas (N₂)

  • Procedure:

    • To a solution of 2-chloro-6-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Bubble nitrogen gas through the solution for 10 minutes to create an inert atmosphere.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(benzyloxy)-6-chlorobenzonitrile.

Step 2: Synthesis of this compound

  • Rationale: This step involves an intramolecular cyclization reaction facilitated by a strong base, which promotes the formation of the isoxazole ring.

  • Materials:

    • 2-(Benzyloxy)-6-chlorobenzonitrile

    • Acetohydroxamic acid

    • Potassium tert-butoxide (t-BuOK)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-(benzyloxy)-6-chlorobenzonitrile (1.0 eq) and acetohydroxamic acid (1.5 eq) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (2.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Part 2: Application in the Synthesis of Sphingomyelin Synthase 2 (SMS2) Inhibitors

Sphingomyelin synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism and has emerged as a promising therapeutic target for chronic inflammation-associated diseases such as atherosclerosis and insulin resistance.[2][3][4] this compound serves as a crucial scaffold for the development of potent and selective SMS2 inhibitors.[1][2]

Workflow for SMS2 Inhibitor Synthesis

cluster_0 Synthesis of this compound cluster_1 Derivatization for SMS2 Inhibitors 2-chloro-6-hydroxybenzonitrile 2-chloro-6-hydroxybenzonitrile 2-(Benzyloxy)-6-chlorobenzonitrile 2-(Benzyloxy)-6-chlorobenzonitrile 2-chloro-6-hydroxybenzonitrile->2-(Benzyloxy)-6-chlorobenzonitrile Step 1: Benzylation This compound This compound 2-(Benzyloxy)-6-chlorobenzonitrile->this compound Step 2: Cyclization Intermediate_Amide Intermediate_Amide This compound->Intermediate_Amide Acylation with Substituted Acid Final_SMS2_Inhibitor Final_SMS2_Inhibitor Intermediate_Amide->Final_SMS2_Inhibitor Further Modifications cluster_0 HIF-1α Signaling Pathway cluster_1 Point of Inhibition Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Nuclear Translocation Nuclear Translocation HIF-1α Stabilization->Nuclear Translocation Heterodimerization (with HIF-1β) Heterodimerization (with HIF-1β) Nuclear Translocation->Heterodimerization (with HIF-1β) Binding to HREs Binding to HREs Heterodimerization (with HIF-1β)->Binding to HREs Gene Transcription (e.g., VEGF) Gene Transcription (e.g., VEGF) Binding to HREs->Gene Transcription (e.g., VEGF) Benzo[d]isoxazole Inhibitor Benzo[d]isoxazole Inhibitor Benzo[d]isoxazole Inhibitor->HIF-1α Stabilization Inhibition

References

Introduction: The Significance of Aminobenzisoxazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Amination of 4-Chlorobenzisoxazole

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Among these, 4-aminobenzisoxazole derivatives are particularly valuable building blocks, enabling further molecular elaboration to access novel chemical space in the pursuit of next-generation therapeutics.

The synthesis of these vital intermediates, however, presents a common challenge in organic chemistry: the formation of a carbon-nitrogen (C-N) bond at an aryl chloride position. Aryl chlorides are often less reactive than their bromide or iodide counterparts in traditional nucleophilic substitution reactions.[3][4] To overcome this hurdle, modern synthetic chemistry relies on powerful transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has emerged as a premier method due to its remarkable functional group tolerance, broad substrate scope, and high efficiency, even with challenging substrates like heteroaryl chlorides.[5][6] This guide provides a detailed protocol for the successful amination of 4-chlorobenzisoxazole, grounded in the principles of the Buchwald-Hartwig reaction.

Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle

While classical Nucleophilic Aromatic Substitution (SNAr) can sometimes be employed for amination, it typically requires harsh conditions or significant electronic activation of the aromatic ring, which may not be favorable for all substrates.[3][4] The Buchwald-Hartwig reaction provides a milder and more general alternative. The efficacy of this reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The process is critically enabled by bulky, electron-rich phosphine ligands that promote the key steps of the reaction and stabilize the palladium intermediates.[8][9][10]

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with the 4-chlorobenzisoxazole, breaking the C-Cl bond and forming a new Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[7]

  • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the amine is deprotonated to form a more nucleophilic amido species.[8]

  • Reductive Elimination : This final step involves the formation of the desired C-N bond, yielding the 4-aminobenzisoxazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance of 4-Chlorobenzo[d]isoxazol-3-amine

This compound is a crucial heterocyclic building block in medicinal chemistry and drug discovery. The benzisoxazole core is a privileged scaffold found in a variety of biologically active molecules, and the specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.[1][2] Its applications span various therapeutic areas, including the development of inhibitors for enzymes such as FtsZ, a key protein in bacterial cell division, highlighting its potential in the creation of new antibacterial agents.[3] The presence of the chlorine atom and the amine group provides strategic points for further chemical modification, allowing for the exploration of a wide chemical space to optimize pharmacological properties.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. It outlines robust synthetic strategies, detailed experimental protocols, and critical considerations for process optimization and safety.

Synthetic Strategies: Pathways to this compound

The synthesis of the this compound core primarily relies on the construction of the isoxazole ring fused to a chlorinated benzene ring. Several synthetic routes have been established, with the choice of pathway often depending on the availability of starting materials, desired scale, and cost-effectiveness.

Primary Synthetic Route: From 2,6-Dichlorobenzonitrile

A prevalent and scalable method for the synthesis of this compound initiates from 2,6-dichlorobenzonitrile. This multi-step synthesis involves the formation of an intermediate oxime, followed by a base-mediated intramolecular cyclization.

The key steps in this pathway are:

  • Oximation: Reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form 2,6-dichlorobenzaldehyde oxime.

  • Cyclization: Base-mediated intramolecular cyclization of the oxime to yield the 4-chlorobenzo[d]isoxazole ring system.

  • Amination: Introduction of the amine group at the 3-position.

A variation of this approach involves the cyclization of an ortho-substituted aromatic precursor. For instance, starting with 2,6-dichlorobenzaldehyde, it can be converted to the corresponding oxime, which then undergoes cyclization.[1]

Caption: Primary synthetic workflow for this compound.

Alternative Synthetic Routes

While the pathway from 2,6-dichlorobenzonitrile is well-established, alternative strategies exist. One such approach involves a [3+2] cycloaddition reaction between an in-situ generated nitrile oxide and an aryne.[2] This method offers a direct route to functionalized benzisoxazoles under mild conditions. However, for large-scale production, the handling of highly reactive intermediates like arynes can pose significant challenges.

Another potential route starts from substituted phenolic compounds, such as 2-hydroxy-4-chlorobenzaldehyde.[5] This involves the formation of an oxime followed by intramolecular cyclization.

Process Optimization and Scale-Up Considerations

Transitioning from laboratory-scale synthesis to large-scale production requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

ParameterLaboratory ScaleLarge-Scale ConsiderationsRationale
Starting Material 2,6-Dichlorobenzaldehyde2,6-Dichlorobenzonitrile2,6-Dichlorobenzonitrile is often more cost-effective and readily available in bulk quantities.[6]
Solvent Ethanol, DMAToluene, DMFSelection of solvents with higher boiling points and better heat transfer properties is crucial for large reactors.
Base Sodium HydroxidePotassium Carbonate, Cesium CarbonateWeaker inorganic bases can be easier to handle and remove during workup on a large scale.[1]
Catalyst Palladium-based (for functionalization)Lower catalyst loading, catalyst recyclingMinimizing the use of expensive palladium catalysts is a key economic driver.[1]
Temperature Control Heating mantleJacketed reactors with precise temperature controlMaintaining uniform temperature throughout the reaction vessel is critical for consistent product quality and to avoid side reactions.
Reaction Monitoring TLC, LC-MSIn-line process analytical technology (PAT)Real-time monitoring allows for better control over the reaction progress and endpoint determination.
Work-up & Purification Column chromatographyCrystallization, filtrationChromatography is often not feasible for large quantities. Crystallization is a more scalable purification method.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound, adapted for larger scale production.

Protocol 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

This protocol is based on the oximation of 2,6-dichlorobenzaldehyde.[1]

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dichlorobenzaldehyde in ethanol.

  • In a separate container, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

  • Slowly add the hydroxylamine solution to the stirred solution of 2,6-dichlorobenzaldehyde at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the resulting aqueous residue in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2,6-dichlorobenzaldehyde oxime.

Protocol 2: Synthesis of 4-Chlorobenzo[d]isoxazole

This step involves the halogenation and subsequent cyclization of the oxime intermediate.[1]

Materials:

  • 2,6-Dichlorobenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Dimethylacetamide (DMA) or other suitable solvent

  • Water

Procedure:

  • Dissolve the 2,6-dichlorobenzaldehyde oxime in DMA.

  • Add N-Chlorosuccinimide (NCS) to the solution.[1]

  • Stir the reaction mixture at approximately 45°C for about 3 hours.[1]

  • Monitor the reaction by TLC. Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous phase with a suitable organic solvent, such as methyl tert-butyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield pure 4-Chlorobenzo[d]isoxazole.

Protocol 3: Amination to this compound

The final step involves the introduction of the amine group. This can be achieved through various methods, including reductive amination or nucleophilic substitution, depending on the specific intermediate.

Note: The direct amination of 4-chlorobenzo[d]isoxazole at the 3-position can be challenging. A common strategy involves starting with a precursor that already contains a nitrogen functionality that can be converted to an amine. For example, reduction of a nitro group or hydrolysis of a nitrile.

A plausible route involves the reduction of a corresponding nitro-substituted precursor.

Caption: A potential amination strategy via reduction of a nitro precursor.

Safety and Environmental Considerations

The large-scale synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Hazardous Reagents:

    • N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Solvents (DMA, DMF, Toluene): Flammable and/or toxic. Use in a well-ventilated area or fume hood.

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Waste Management:

    • Organic solvent waste should be collected and disposed of according to institutional and local regulations.

    • Aqueous waste should be neutralized before disposal.

  • Process Safety:

    • Exothermic reactions should be carefully monitored and controlled to prevent thermal runaways.

    • Pressure buildup in reaction vessels should be managed with appropriate pressure relief systems.

Analytical Characterization

The identity and purity of the final product, this compound, must be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The large-scale synthesis of this compound is a multi-step process that requires careful planning and execution. The pathway starting from 2,6-dichlorobenzonitrile offers a scalable and economically viable route. By optimizing reaction conditions, implementing robust safety protocols, and utilizing appropriate analytical techniques, high-purity this compound can be produced efficiently and safely for its application in pharmaceutical research and development.

References

Application Notes and Protocols for the Derivatization of 4-Chlorobenzo[d]isoxazol-3-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of the derivatization of a key intermediate, 4-Chlorobenzo[d]isoxazol-3-amine, for the purpose of developing robust structure-activity relationship (SAR) studies. We will explore the strategic importance of this scaffold, detail the synthesis of the core molecule, and provide validated, step-by-step protocols for the derivatization of the 3-amino group through acylation, sulfonylation, N-alkylation, and urea formation. The rationale behind each derivatization strategy and its impact on molecular properties will be discussed, offering a framework for the rational design of novel therapeutic agents.

The Strategic Importance of the this compound Scaffold

The this compound moiety serves as a versatile starting point for chemical library synthesis in drug discovery. The isoxazole component is a bioisostere for various functional groups, contributing to metabolic stability and modulating pharmacokinetic properties.[3] The 3-amino group provides a convenient handle for a multitude of chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold. Furthermore, the 4-chloro substituent not only influences the electronic properties of the ring system but also offers a potential site for further functionalization through cross-coupling reactions, although this is beyond the scope of the present guide. The derivatization of the 3-amino group is a key strategy to probe the binding pocket of biological targets and to optimize potency, selectivity, and pharmacokinetic profiles.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. A common and effective route is outlined below.

Diagram: Synthetic Pathway to this compound

Synthesis_of_this compound A 2,6-Dichlorobenzonitrile B 2,6-Dichlorobenzaldehyde Oxime A->B  Hydroxylamine, Base C This compound B->C  Base-mediated cyclization

Caption: General synthetic pathway to this compound.

Protocol 2.1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

This protocol is adapted from established procedures for oxime formation.[4]

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.

  • Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of 2,6-dichlorobenzaldehyde at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,6-dichlorobenzaldehyde oxime.

Protocol 2.2: Cyclization to this compound

This step involves a base-mediated intramolecular cyclization.

Materials:

  • 2,6-Dichlorobenzaldehyde oxime

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2,6-dichlorobenzaldehyde oxime (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (2.2 eq) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC for the formation of the product.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Derivatization Strategies for SAR Studies

The primary amino group at the 3-position of this compound is a versatile functional handle for introducing a wide range of substituents. The following sections provide detailed protocols for key derivatization reactions.

Diagram: Derivatization of the 3-Amino Group

Derivatization_of_3-Amino_Group Start This compound Acylation Acylation (R-COCl, Base) Start->Acylation Sulfonylation Sulfonylation (R-SO2Cl, Base) Start->Sulfonylation N_Alkylation N-Alkylation (R-X, Base) Start->N_Alkylation Urea_Formation Urea Formation (R-NCO) Start->Urea_Formation Reductive_Amination Reductive Amination (R-CHO, Reducing Agent) Start->Reductive_Amination Product_Acyl N-Acyl Derivatives Acylation->Product_Acyl Product_Sulfonyl N-Sulfonyl Derivatives Sulfonylation->Product_Sulfonyl Product_Alkyl N-Alkyl Derivatives N_Alkylation->Product_Alkyl Product_Urea N-Urea Derivatives Urea_Formation->Product_Urea Product_Reductive N-Alkyl Derivatives (via Reductive Amination) Reductive_Amination->Product_Reductive

Caption: Key derivatization strategies for this compound.

N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond is a fundamental transformation in medicinal chemistry. Acylation of the 3-amino group allows for the introduction of a wide variety of acyl groups, enabling the exploration of hydrogen bonding interactions and steric effects within a receptor binding site.

Protocol 3.1.1: Acylation with Acyl Chlorides

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N-acyl derivative.

Rationale: The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are important pharmacophores found in numerous clinically used drugs.[2] The introduction of a sulfonamide moiety can significantly impact a molecule's acidity, polarity, and ability to form hydrogen bonds.

Protocol 3.2.1: Sulfonylation with Sulfonyl Chlorides

This protocol is based on established methods for sulfonamide synthesis.[5][6]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

  • Cool the mixture to 0°C and add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Dilute the reaction with DCM and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired N-sulfonylated product.

Rationale: Pyridine acts as both a base and a catalyst in this reaction. The sulfonamide products often exhibit different solubility profiles compared to the starting amine, which can be advantageous for purification.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the amino function, which can modulate lipophilicity, basicity, and steric bulk. Direct alkylation can sometimes lead to over-alkylation, so careful control of stoichiometry and reaction conditions is necessary.

Protocol 3.3.1: Direct N-Alkylation with Alkyl Halides

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) and heat the reaction mixture to 60-80°C.

  • Stir the reaction for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: A non-nucleophilic base like potassium carbonate is used to deprotonate the amine without competing in the alkylation reaction. DMF is a suitable polar aprotic solvent for this type of reaction.

Urea and Thiourea Formation

Urea and thiourea moieties are prevalent in biologically active compounds due to their ability to act as hydrogen bond donors and acceptors.[7][8]

Protocol 3.4.1: Reaction with Isocyanates and Isothiocyanates

This protocol is adapted from the synthesis of related urea and thiourea derivatives.[7]

Materials:

  • This compound

  • Isocyanate or Isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add the desired isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the product by filtration and wash with cold THF.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Rationale: This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 3-amino group of this compound provides a powerful tool for elucidating SAR. The following table summarizes the expected impact of each derivatization strategy on key molecular properties relevant to drug action.

Derivatization StrategyIntroduced MoietyKey SAR InsightsPotential Impact on Properties
N-Acylation AmideProbes for H-bond acceptor/donor interactions; steric bulk exploration.Increased polarity, potential for improved solubility.
N-Sulfonylation SulfonamideIntroduces a strong H-bond donor and acidic proton; alters electronic profile.Increased acidity, potential for specific ionic interactions.
N-Alkylation Secondary/Tertiary AmineModulates basicity and lipophilicity; explores steric hindrance.Increased lipophilicity, altered pKa.
Urea/Thiourea Formation Urea/ThioureaExcellent H-bond donor/acceptor capabilities; rigidifies the linker.Enhanced binding affinity through multiple H-bonds.

Characterization of Derivatives

All synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in amides, S=O stretch in sulfonamides).

Conclusion

The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries for SAR studies. The protocols detailed in this guide for N-acylation, N-sulfonylation, N-alkylation, and urea formation provide a robust framework for medicinal chemists to systematically explore the chemical space around this privileged core. By carefully selecting derivatization strategies and analyzing the resulting biological data, researchers can rationally design novel compounds with improved therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Chlorobenzo[d]isoxazol-3-amine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The benzisoxazole core is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the timely advancement of discovery programs.

This guide moves beyond a simple recitation of procedural steps. Instead, it offers a troubleshooting framework built on mechanistic principles and empirical evidence from the field. Here, we address the most common challenges encountered during the synthesis—from low yields to purification hurdles—providing causative explanations and actionable solutions.

Core Synthetic Strategy Overview

The most robust and commonly cited pathway to this compound proceeds via the cyclization of a substituted benzonitrile precursor. A key starting material for this route is 2,6-dichlorobenzonitrile. The synthesis involves a nucleophilic aromatic substitution with hydroxylamine, followed by a base-mediated intramolecular cyclization to form the desired benzisoxazole ring. While seemingly straightforward, this process involves sensitive intermediates and competing reactions that can significantly impact yield and purity.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: My overall yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is the most frequent complaint and can stem from issues in either the initial substitution or the final cyclization step. A systematic, step-by-step diagnosis is critical.

Causality-Driven Diagnostic Workflow:

  • Purity and Reactivity of Starting Materials:

    • 2,6-Dichlorobenzonitrile: Verify the purity of your starting nitrile. The presence of isomers (e.g., 2,4- or 3,5-dichlorobenzonitrile) will not lead to the desired product and will complicate purification. Run a melting point or record a 1H NMR of the starting material before beginning.

    • Hydroxylamine Solution: Hydroxylamine (NH2OH) can decompose over time. It is often supplied as a salt (e.g., hydroxylamine hydrochloride, NH2OH·HCl) and liberated in situ with a base. Use a freshly prepared solution of the free base or high-quality, recently purchased salt for best results.

  • Inefficient Cyclization Conditions:

    • Base Selection: The choice and stoichiometry of the base are paramount for the intramolecular cyclization. A base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is typically used.[1] The base deprotonates the hydroxylamine intermediate, facilitating the nucleophilic attack that closes the ring. Insufficient base will result in an incomplete reaction. Conversely, an excessively high concentration or a overly strong base can promote side reactions or degradation.

    • Temperature Control: The cyclization is often performed at room temperature or with gentle heating.[1] Excessive heat can lead to the formation of undesired byproducts. It is recommended to monitor the reaction progress closely by Thin Layer Chromatography (TLC) to avoid prolonged reaction times at elevated temperatures.

  • Product Loss During Workup and Extraction:

    • The final product has both a weakly basic amine group and a heterocyclic core, giving it moderate polarity. Ensure the pH of the aqueous layer is properly adjusted during extraction to minimize its solubility in the aqueous phase. After quenching the reaction, ensure the aqueous layer is neutralized or slightly basic before extracting with an organic solvent like ethyl acetate or dichloromethane.

FAQ 2: I am observing a significant, persistent impurity in my crude product. What is the likely side product and how can I minimize it?

The most common side product in this synthesis is the isomeric 6-Chlorobenzo[d]isoxazol-3-amine .

Mechanistic Origin of Isomer Formation:

The formation of the undesired 6-chloro isomer arises from the non-regioselective cyclization of the intermediate, N'-hydroxy-2,6-dichlorobenzimidamide. The cyclization involves the displacement of one of the chlorine atoms by the oxygen of the hydroxylamine moiety. While the chlorine at the 2-position is sterically hindered by the adjacent imidamide group, cyclization to displace the chlorine at the 6-position can still occur, leading to the 6-chloro isomer.

Strategies for Minimizing Isomer Formation:

  • Lower Reaction Temperature: Running the cyclization at a lower temperature (e.g., 0-5 °C to room temperature) can enhance the regioselectivity of the reaction, favoring the formation of the desired 4-chloro isomer.

  • Choice of Base: Employing a bulkier or milder base can sometimes influence the regiochemical outcome by sterically directing the cyclization pathway. Experimenting with bases like potassium tert-butoxide versus sodium hydroxide could be beneficial.

FAQ 3: The cyclization step is incomplete, with significant starting material remaining. How can I drive the reaction to completion?

An incomplete reaction is typically due to insufficient activation of the nucleophile or deactivation of the starting material.

  • Base Stoichiometry: This is the most common culprit. Ensure at least one full equivalent of base is used for the cyclization step. It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion.

  • Reaction Time: While elevated temperatures can be detrimental, some reactions may simply require a longer time at room temperature. Monitor the reaction by TLC every few hours. If the reaction stalls, a slight increase in temperature (e.g., to 40-50°C) for a short period may be warranted.[1]

  • Solvent Choice: The reaction is typically run in a polar protic solvent like ethanol or methanol.[1] These solvents help to solubilize the reagents and intermediates. Ensure your solvent is anhydrous if moisture-sensitive reagents are used, though this specific reaction is generally tolerant to some water.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a representative procedure adapted from established methods.[1]

Step A: Formation of 2,6-Dichlorobenzaldehyde Oxime

  • Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in ethanol (5-10 volumes).

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.

  • Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC until the starting aldehyde is consumed.[1]

  • Cool the mixture, reduce the volume under vacuum to remove most of the ethanol, and cool in an ice bath to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry thoroughly.

Step B: Chlorination and Cyclization

  • Dissolve the 2,6-dichlorobenzaldehyde oxime (1.0 eq) from Step A in a suitable solvent such as dimethylacetamide (DMA).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 45°C.[1]

  • Stir the reaction for 2-4 hours until TLC indicates the formation of the N-hydroxy-2,6-dichlorobenzimidoyl chloride intermediate.

  • Cool the mixture and slowly add an aqueous solution of sodium hydroxide (2.0-2.5 eq).

  • Stir at room temperature for 2-12 hours to facilitate the intramolecular cyclization.[1]

  • Upon completion, neutralize the mixture, remove the organic solvent, and extract the product with a suitable solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification Strategy

The crude product can often be purified by recrystallization or column chromatography.

Purification Method Solvent System Expected Outcome
Recrystallization Ethanol/Water or Toluene/HexanesCan be effective if impurities have significantly different solubilities.
Column Chromatography Hexanes/Ethyl Acetate GradientProvides the highest purity by separating the desired 4-chloro isomer from the 6-chloro isomer and other non-polar impurities.

Visualized Workflow and Troubleshooting

To aid in diagnosing issues, the following decision tree outlines a logical troubleshooting workflow.

G start Low Yield or Impure Product check_sm Step 1: Verify Starting Material (SM) Purity (NMR, MP) start->check_sm sm_ok SM Purity OK? check_sm->sm_ok analyze_crude Step 2: Analyze Crude Reaction Mixture (TLC, LCMS) sm_ok->analyze_crude  Yes fix_sm Action: Source High-Purity Starting Materials sm_ok->fix_sm  No crude_analysis What is the main component in crude? analyze_crude->crude_analysis sm_major Unreacted SM is Major Component crude_analysis->sm_major  Starting Material isomers_major Mixture of Isomers (4-Cl and 6-Cl) crude_analysis->isomers_major  Product/Isomers degradation Complex Mixture/ Degradation crude_analysis->degradation  Other fix_incomplete Action: • Increase Base Stoichiometry • Increase Reaction Time • Check Reagent Quality sm_major->fix_incomplete fix_selectivity Action: • Lower Cyclization Temp. • Screen Mild/Bulky Bases isomers_major->fix_selectivity fix_degradation Action: • Lower Reaction Temp. • Reduce Reaction Time • Ensure Inert Atmosphere degradation->fix_degradation

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

References

Technical Support Center: Purification of 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chlorobenzo[d]isoxazol-3-amine (CAS No. 868271-15-2). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The unique structure of this molecule—featuring a basic primary amine, a moderately lipophilic chlorinated benzisoxazole core (LogP ≈ 2.06), and hydrogen bond accepting sites—presents specific hurdles in purification that require a nuanced approach.[1] This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My compound is streaking severely or not eluting from a standard silica gel column. What is happening and how can I fix it?

Answer: This is the most common issue encountered with this compound and is a classic example of an undesirable acid-base interaction.

  • Causality: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic primary amine on your compound (pKa of an aromatic amine is typically around 4-5) interacts strongly with these acidic sites via an acid-base reaction. This strong, often irreversible binding leads to significant peak tailing, streaking across fractions, or complete retention of the compound on the column.[2][3]

  • Solutions:

    • Mobile Phase Modification (Recommended First Step): The most straightforward solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.

      • Primary Choice: Add 0.5-2% triethylamine (NEt₃) to your hexane/ethyl acetate or DCM/methanol mobile phase.[4] The triethylamine, being a stronger base, will preferentially interact with the silanol groups, allowing your compound to elute symmetrically.

      • Alternative: In some cases, ammonium hydroxide can be used, particularly in more polar solvent systems, but it is more volatile and can alter the mobile phase composition over time.

    • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different solid support.

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[3] Use Brockmann activity II or III neutral or basic alumina. Note that elution patterns will differ from silica, so new TLC screening is required.

      • Amine-Bonded Silica: This is a specialty phase where the silica surface is functionalized with amino groups. It provides a less acidic environment and is highly effective for purifying basic compounds.[5]

Workflow: Troubleshooting Column Chromatography Issues

start Problem: Tailing or No Elution on Silica Gel cause Cause: Strong interaction of basic amine with acidic silanol groups start->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 sub_sol1 Add 1-2% Triethylamine to Eluent solution1->sub_sol1 sub_sol2 Use Neutral/Basic Alumina or Amine-Bonded Silica solution2->sub_sol2 check1 Did tailing improve? sub_sol1->check1 end_success Success: Collect Pure Fractions sub_sol2->end_success check1->end_success  Yes end_fail Proceed to Solution 2 check1->end_fail  No end_fail->solution2

Caption: Decision workflow for resolving amine-related issues in flash chromatography.

Question 2: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common recrystallization problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Causality: This occurs when the solute becomes insoluble in the solvent at a temperature that is above its own melting point. The melting point of your compound may be significantly depressed by the presence of impurities. Other causes include the solution being too concentrated or cooling down too rapidly.[6]

  • Solutions:

    • Re-heat and Dilute: Heat the flask until the oil completely redissolves into the solution.

    • Add More Solvent: Add a small amount (e.g., 5-10% of the current volume) of the hot recrystallization solvent to slightly decrease the saturation of the solution.

    • Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Rapid cooling promotes precipitation over crystallization.

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent system with a lower boiling point or a two-solvent system (one in which the compound is soluble and one in which it is insoluble) to better modulate solubility.

Question 3: I have a persistent impurity with a very similar TLC Rf value to my product. How can I separate them?

Answer: This challenge requires enhancing the resolving power of your purification technique.

  • Causality: The impurity likely has a very similar polarity and functional group profile to this compound. This could be a regioisomer or a closely related byproduct from the synthesis.

  • Solutions:

    • Optimize Flash Chromatography:

      • Shallow Gradient: Switch from isocratic (single solvent mix) elution to a very shallow gradient. For example, instead of a constant 30% EtOAc in Hexane, run a gradient from 20% to 40% EtOAc over 10-15 column volumes. This can often resolve closely eluting spots.

      • Change Solvent System: Try a different solvent system with different selectivities. For example, if you are using Hexane/EtOAc, try DCM/Methanol or Toluene/Acetone. See the solvent screening table below.

    • Orthogonal Purification: Use a purification technique based on a different separation principle.

      • Reversed-Phase Chromatography: Since normal-phase silica separates based on polarity, reversed-phase (e.g., C18 silica) separates primarily based on hydrophobicity. This is an excellent orthogonal technique. Your non-polar compound will be retained more strongly, and polar impurities will elute first. A typical mobile phase would be a gradient of water and acetonitrile (ACN) or methanol, often with a modifier like 0.1% formic acid or TFA to ensure the amine is protonated and gives a sharp peak shape.[2]

      • Preparative HPLC: For the highest purity required in late-stage drug development, preparative HPLC (either normal or reversed-phase) offers the highest resolution.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound? The synthesis of the benzisoxazole core often proceeds via intramolecular cyclization of an ortho-substituted precursor.[8] Therefore, common impurities include unreacted starting materials (e.g., 2,6-dichlorobenzaldehyde oxime), byproducts from incomplete or alternative cyclization pathways, and reagents used in the synthesis.[8][9]

Q2: Should I choose column chromatography or recrystallization as my primary purification method? This depends on your scale and the nature of the impurities.

  • Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles and for large-scale purification. It is often the most cost-effective method. However, it is less effective at removing impurities with very similar structures.[6]

  • Column Chromatography is superior for separating mixtures of compounds with different polarities, making it ideal for removing multiple byproducts from a crude reaction mixture. It is the method of choice for difficult separations.[8]

A common and effective strategy is to perform an initial "rough" purification by flash chromatography to remove the bulk of the impurities, followed by a final recrystallization step to achieve high crystalline purity and remove any residual silica.

Q3: How should I store the purified this compound? Like many aromatic amines, this compound may be sensitive to light and air over long periods. For optimal stability, it should be stored in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Q4: What is the best analytical method to confirm the final purity of my compound? A single method is often insufficient. A combination of techniques is recommended:

  • HPLC: High-Performance Liquid Chromatography with a UV detector is the gold standard for quantitative purity analysis. A reversed-phase method using a C18 column is typically robust. Purity is determined by the area percentage of the main peak.[7][9]

  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the identity (correct mass) of the main peak and can help identify the masses of any minor impurities.

  • ¹H NMR: Nuclear Magnetic Resonance spectroscopy confirms the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher and have distinct signals.

Section 3: Protocols & Data Tables

Protocol 1: Flash Column Chromatography (with Triethylamine Modifier)
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.25-0.35. A good starting point is 30% Ethyl Acetate in Hexane. Add 1% NEt₃ to the TLC jar and re-run the plate to confirm that tailing is eliminated.

  • Column Packing: Dry pack a silica gel column with the appropriate amount of silica (typically 50-100x the mass of your crude material). Wet the column with your starting mobile phase (e.g., 10% EtOAc/Hexane + 1% NEt₃).

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your compound). Evaporate the DCM completely to get a dry, free-flowing powder. This is your "dry load."

  • Elution: Carefully add the dry load to the top of the packed column. Begin elution with your starting mobile phase. If necessary, gradually increase the polarity (e.g., move from 10% to 40% EtOAc in Hexane, always maintaining 1% NEt₃).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector.[9]

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of compound in 1 mL of Acetonitrile.

Data Tables

Table 1: TLC Solvent System Screening Guide

Solvent System (v/v) Polarity Selectivity Notes
Ethyl Acetate / Hexane Moderate Good general-purpose system for compounds of intermediate polarity.
Dichloromethane / Methanol High Effective for more polar compounds. Use a low percentage of MeOH (1-5%).
Toluene / Acetone Moderate Offers different selectivity due to the aromatic nature of toluene.
Diethyl Ether / Hexane Low-Moderate Can sometimes provide better separation for less polar compounds.

Always add 1-2% triethylamine to the mobile phase when using silica gel.

Table 2: Purification Troubleshooting Summary

Issue Probable Cause Recommended Solution
Column Tailing Acidic silica interacting with basic amine Add 1-2% NEt₃ to eluent OR use alumina/amine-bonded silica.
"Oiling Out" Solution too concentrated or cools too fast Re-heat, add more hot solvent (5-10%), cool slowly.
No Crystal Growth Solution too dilute or supersaturated Scratch flask, add seed crystal, or slowly evaporate solvent.

| Poor Separation | Impurity has similar polarity | Use a shallow gradient, try an orthogonal solvent system, or switch to reversed-phase HPLC. |

Section 4: Purification Strategy Decision Diagram

This diagram provides a logical pathway for selecting the appropriate purification strategy based on the initial assessment of the crude material.

start Start: Crude this compound tlc_check Analyze by TLC. Are spots well-separated? start->tlc_check recryst Primary Method: Recrystallization tlc_check->recryst Yes, one major spot with minor baseline impurities column Primary Method: Flash Column Chromatography tlc_check->column No, multiple spots or close-running impurity purity_check1 Check Purity by HPLC/NMR. Is it >98%? recryst->purity_check1 purity_check2 Check Purity by HPLC/NMR. Is it >98%? column->purity_check2 purity_check1->column No final_product Final Pure Product purity_check1->final_product Yes purity_check2->final_product Yes secondary_purification Secondary Purification: Recrystallize column fractions OR Run prep-HPLC purity_check2->secondary_purification No secondary_purification->final_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Optimizing Amination Reactions of Benzisoxazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of amino-substituted benzisoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 1,2-benzisoxazole motif is a cornerstone in numerous pharmaceuticals, including the antipsychotic risperidone and the anticonvulsant zonisamide.[1] The strategic introduction of an amino group onto the benzisoxazole ring is a critical step in the development of novel therapeutics, as it allows for diverse functionalization and modulation of pharmacological properties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the two primary methods used for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Our goal is to equip you with the practical knowledge to overcome common experimental hurdles and efficiently optimize your reaction conditions.

Section 1: Nucleophilic Aromatic Substitution (SNAr) for Amination of Benzisoxazoles

Nucleophilic aromatic substitution is a powerful, often metal-free, method for the amination of benzisoxazole rings, particularly when an electron-withdrawing group is present to activate the ring system. The most common approach involves the displacement of a halide (typically chlorine or fluorine) at the 3-position of the benzisoxazole core.

General Reaction Scheme: SNAr

G cluster_0 S_NAr Amination of 3-Halo-1,2-benzisoxazole start 3-Halo-1,2-benzisoxazole (X = Cl, F) p1 p1 start->p1 amine Primary or Secondary Amine (R1R2NH) amine->p1 base Base (e.g., K2CO3, DIPEA) p2 p2 base->p2 solvent Solvent (e.g., EtOH, DMF) solvent->p2 product 3-Amino-1,2-benzisoxazole heat Heat or Microwave Irradiation heat->product p1->p2 p2->heat

Caption: General workflow for SNAr amination of 3-halo-1,2-benzisoxazoles.

Troubleshooting Guide for SNAr Amination
Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Conversion 1. Insufficiently Activated Ring: The benzisoxazole ring may not be electron-deficient enough for the SNAr reaction to proceed.[2] 2. Poor Leaving Group: While chlorides are commonly used, they are less reactive than fluorides. 3. Low Reaction Temperature: Thermal energy may be insufficient to overcome the activation barrier. 4. Inappropriate Solvent: The solvent may not effectively solvate the intermediate Meisenheimer complex.1. Substrate Modification: If possible, introduce an electron-withdrawing group (e.g., nitro, cyano) on the benzene ring portion of the benzisoxazole to enhance its electrophilicity. 2. Change Leaving Group: If feasible synthetically, switch from a 3-chloro to a 3-fluoro-1,2-benzisoxazole. The higher electronegativity of fluorine increases the reaction rate.[2] 3. Increase Temperature/Use Microwave: Gradually increase the reaction temperature. Microwave irradiation is highly effective for SNAr reactions, often dramatically reducing reaction times from hours to minutes and improving yields.[3] 4. Solvent Screening: Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[4] For greener alternatives, consider alcohols like ethanol or isopropanol, especially under microwave conditions.
Formation of Side Products/Low Yield 1. Ring-Opening of Benzisoxazole: Strong bases or nucleophiles can attack the N-O bond, leading to ring cleavage and the formation of 2-hydroxybenzonitrile derivatives.[5] 2. Competing Reactions of the Amine: If the amine has other nucleophilic sites, side reactions can occur.1. Milder Base: Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base such as N,N-diisopropylethylamine (DIPEA) instead of strong bases like alkoxides. 2. Protecting Groups: If the amine contains other reactive functional groups (e.g., phenols, other amines), consider using appropriate protecting groups.
Difficult Product Purification 1. Excess Amine: Using a large excess of the amine can make purification challenging, especially if it has a similar polarity to the product. 2. Base Residue: Inorganic base residues can complicate work-up.1. Stoichiometry Optimization: Reduce the excess of the amine to 1.2-1.5 equivalents. 2. Work-up Procedure: After the reaction, perform an aqueous work-up. If an organic base like DIPEA is used, an acidic wash (e.g., dilute HCl) can help remove it. For inorganic bases, a simple water wash should suffice.
Frequently Asked Questions (FAQs) for SNAr Amination
  • Q1: Which halogen is the best leaving group for the amination of 3-halo-1,2-benzisoxazoles?

    • A1: Generally, the reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[2] Fluorine is the most activating due to its high electronegativity, which polarizes the C-X bond and facilitates nucleophilic attack. However, 3-chloro-1,2-benzisoxazoles are often more readily available and are widely used, especially with microwave assistance.[6]

  • Q2: Can I run this reaction without a solvent?

    • A2: In some cases, particularly with microwave heating, solvent-free SNAr reactions are possible, which aligns with green chemistry principles.[3] This is typically feasible when one of the reactants is a liquid at the reaction temperature.

  • Q3: What role does the solvent play in an SNAr reaction?

    • A3: The solvent has a significant impact on the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO) are excellent choices because they can solvate the charged Meisenheimer intermediate, stabilizing it and lowering the activation energy of the rate-determining step.[4][7]

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for forming C-N bonds. It is particularly useful for coupling amines with aryl halides that are not activated towards SNAr. This reaction relies on a palladium catalyst and a phosphine ligand to facilitate the coupling.

General Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) pd0->pd2_halide Ar-X (Benzisoxazole-X) pd2_amido Ar-Pd(II)-NR1R2(L_n) (Amido Complex) pd2_halide->pd2_amido + R1R2NH, Base - HX pd2_amido->pd0 product Ar-NR1R2 pd2_amido->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide for Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Conversion 1. Catalyst Deactivation: The nitrogen atoms in the benzisoxazole ring or the amine substrate can coordinate to the palladium center, inhibiting catalytic activity.[8] 2. Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the key steps of oxidative addition and reductive elimination. The choice is highly substrate-dependent.[9] 3. Inappropriate Base: The base is critical for deprotonating the amine to form the palladium-amido complex. The strength and solubility of the base can significantly impact the reaction.[10] 4. Poor Substrate Quality: Impurities in the starting materials (aryl halide or amine) or residual water/oxygen in the reaction can poison the catalyst.[8]1. Use Pre-catalysts/Screen Ligands: Employ modern, well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are more robust. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to find one that resists catalyst inhibition.[9][11] 2. Ligand Screening: For aryl chlorides, which are less reactive, use more electron-rich and bulky ligands to facilitate the oxidative addition step.[10] For sterically hindered amines, different ligands might be required. 3. Base Screening: Strong, non-coordinating bases like NaOtBu or LHMDS are often effective. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be tested.[10] The solubility of the base is also important; ensure good mixing. 4. Purify Reagents & Use Inert Conditions: Purify starting materials if necessary. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and use anhydrous, degassed solvents.
Formation of Side Products 1. Hydrodehalogenation: Reduction of the aryl halide starting material to the corresponding arene. This is often a ligand-dependent side reaction.[10] 2. Homocoupling (Biaryl formation): Coupling of two aryl halide molecules. This can be more prevalent at higher catalyst loadings or temperatures.[12]1. Ligand Optimization: Screen different phosphine ligands, as some are more prone to promoting hydrodehalogenation than others.[10] 2. Optimize Conditions: Lower the catalyst loading and reaction temperature. Ensure slow addition of reagents if the reaction is highly exothermic.
Reaction is Sluggish with Aryl Chlorides 1. High C-Cl Bond Strength: The oxidative addition of aryl chlorides to Pd(0) is the rate-limiting step and is significantly slower than for aryl bromides or iodides.[10]1. Use Specialized Catalysts: Employ catalyst systems specifically designed for aryl chlorides, which typically involve highly electron-rich and sterically demanding biaryl phosphine ligands (e.g., SPhos, XPhos, or cataCXium A).[10] Higher reaction temperatures may also be necessary.
Frequently Asked questions (FAQs) for Buchwald-Hartwig Amination
  • Q1: What is the best palladium source to use?

    • A1: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium pre-catalysts (e.g., XPhos-Pd-G3) are often more reliable and active.[13] These pre-catalysts are air-stable and form the active Pd(0) species more cleanly and efficiently in solution.

  • Q2: How do I choose the right base for my reaction?

    • A2: The choice of base is a critical parameter. For most standard couplings, a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is a good starting point. If your substrate has base-sensitive functional groups (like esters), a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a better choice.[10]

  • Q3: My reaction is sensitive to air. How can I ensure it is properly inert?

    • A3: The active Pd(0) catalyst is sensitive to oxygen.[8] It is crucial to assemble the reaction under an inert atmosphere. This involves using an oven-dried flask, purging it with argon or nitrogen, and using degassed solvents. A glovebox is ideal, but good Schlenk line techniques are also effective.

Section 3: Comparative Data and Protocols

To aid in your experimental design, the following tables provide typical reaction conditions for the amination of a model substrate, 3-chloro-1,2-benzisoxazole.

Table 1: Representative Conditions for SNAr Amination of 3-Chloro-1,2-benzisoxazole
AmineBaseSolventMethodTimeYieldReference
PiperidineDIPEAEthanolMicrowave (150 °C)1 h85%
MorpholineK₂CO₃DMFMicrowave (160 °C)1 h90%
AnilineK₂CO₃IsopropanolMicrowave (180 °C)6 h54%
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-Benzisoxazoles
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)YieldReference
3-Bromo-benzisoxazoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100HighGeneral Protocol[8]
5-Chloro-benzisoxazoleAnilineXPhos-Pd-G3K₃PO₄t-Amyl alcohol110GoodGeneral Protocol[8]
3-Chloro-benzisoxazoleAlkylamineRuPhos-Pd-G3LHMDSTHF80HighGeneral Protocol[11]

Note: Yields are generalized as "Good" to "High" based on typical outcomes for these types of reactions, as specific examples for benzisoxazoles can be proprietary. Optimization is always recommended.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with Amino-Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstone methodologies in modern synthetic chemistry, particularly within pharmaceutical and materials science.[1][2][3][4][5] However, the efficiency of these powerful reactions can be severely hampered when substrates contain functional groups capable of acting as catalyst poisons.[6][7] Amino-benzisoxazoles represent a challenging substrate class due to the presence of multiple nitrogen-containing heterocycles, which are well-known inhibitors of palladium catalysts.[6][8] Strong coordination of nitrogen lone pairs to the palladium center can lead to the formation of stable, off-cycle complexes, effectively deactivating the catalyst and stalling the reaction.[8][9]

This technical guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing and overcoming palladium catalyst deactivation when working with amino-benzisoxazole derivatives. The content is formatted as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a 3-amino-1,2-benzisoxazole derivative is stalling at low conversion. What is the most likely cause?

A1: The most probable cause is catalyst poisoning by one or both of the nitrogen atoms in your amino-benzisoxazole substrate. Both the exocyclic amino group and the endocyclic nitrogen of the isoxazole ring can act as strong Lewis bases, coordinating to the electron-deficient palladium center. This coordination can displace essential ligands, disrupt the catalytic cycle, and lead to the formation of inactive palladium complexes.[8][9] This issue is particularly pronounced in reactions involving nitrogen-containing heterocycles.[6]

Q2: I observe my reaction mixture turning black and precipitating a solid. Is this related to catalyst deactivation?

A2: Yes, the formation of a black precipitate, commonly known as "palladium black," is a classic visual indicator of catalyst deactivation through aggregation.[10] This occurs when the catalytically active, soluble Pd(0) species agglomerate into larger, insoluble, and catalytically inactive palladium nanoparticles.[11][12] This process can be promoted by factors such as high temperature, incorrect ligand choice, or the presence of poisoning agents like your substrate, which can destabilize the soluble catalytic complex.

Q3: Can the purity of my amino-benzisoxazole substrate affect the catalyst's performance?

A3: Absolutely. Beyond the inherent coordinating ability of the substrate itself, impurities within the starting material can act as potent catalyst poisons. Common culprits include residual halides, sulfur compounds, or other nitrogen-containing heterocycles from previous synthetic steps.[6][10][13] It is crucial to use highly purified substrates and reagents to minimize these external sources of deactivation.[14][15]

Q4: Are certain palladium catalysts or ligands more robust for reactions with these substrates?

A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective.[16][17] These ligands form strong bonds with the palladium center, which can sterically and electronically shield it from coordination by the amino-benzisoxazole substrate.[18] This helps to maintain the integrity and activity of the catalytic species throughout the reaction. Second-generation NHC-Pd complexes are particularly known for their high stability and activity with challenging substrates.[16][19]

Section 2: Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and solve catalyst deactivation issues. Follow these steps sequentially to identify the root cause of your reaction failure.

Workflow for Troubleshooting Catalyst Deactivation

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Problem Isolation cluster_2 Phase 3: Optimization & Solution Start Reaction Fails (Low Yield / Stalled) Check_Purity Q: Are all reagents (substrate, base, solvent) of high purity? Start->Check_Purity Check_Conditions Q: Are reaction conditions (temp, atmosphere) correct? Start->Check_Conditions Poisoning_Test Run Catalyst Poisoning Test (See Protocol 2.1) Check_Purity->Poisoning_Test If Yes Purify Action: Purify all reagents and repeat. Check_Purity->Purify If No Base_Solvent_Screen Screen Base & Solvent Combinations Check_Conditions->Base_Solvent_Screen If Yes Correct Action: Correct conditions (e.g., degas solvent, check temp) and repeat. Check_Conditions->Correct If No Ligand_Screen Perform Ligand Screen (See Table 1) Poisoning_Test->Ligand_Screen Poisoning Confirmed Optimized_Conditions Implement Optimized Ligand/Base/Solvent System Ligand_Screen->Optimized_Conditions Base_Solvent_Screen->Optimized_Conditions Success Successful Reaction Optimized_Conditions->Success

Caption: A step-by-step workflow for diagnosing and resolving catalyst deactivation.

Issue 1: Reaction is sluggish or stalls completely.

Possible Cause A: Direct Catalyst Poisoning by Substrate The nitrogen atoms of the amino-benzisoxazole are likely coordinating to the palladium center, inhibiting catalysis.

  • Diagnostic Step: Perform a ligand screening experiment. The goal is to identify a ligand that can effectively shield the palladium center.

  • Solution: Employ bulky, electron-rich ligands that form stable complexes with palladium. N-heterocyclic carbene (NHC) ligands or biaryl phosphine ligands (Buchwald-type) are excellent starting points.[16][18]

Table 1: Recommended Ligand Selection for Amino-Benzisoxazole Couplings

Ligand ClassExample LigandsKey StrengthsRecommended For
Biaryl Phosphines SPhos, XPhos, RuPhosHigh activity, good stability, commercially available.Suzuki & Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI™-typeExcellent thermal stability, highly robust against poisoning.[16][20]Suzuki & Buchwald-Hartwig
Diphosphine Ligands XantphosWide bite angle can promote reductive elimination.Suzuki, C-O couplings

Possible Cause B: Impurities in Reagents or Solvents Trace impurities like water, oxygen, sulfur, or other coordinating species can deactivate the catalyst.[6][12][13]

  • Diagnostic Step: Run a control reaction using meticulously purified and degassed reagents and solvents.

  • Solution: Follow Protocol 2.1 to confirm if impurities are the root cause. If so, ensure all future reactions use anhydrous, degassed solvents and recrystallized or column-purified solid reagents.

Issue 2: Black precipitate (Palladium Black) forms during the reaction.

Possible Cause: Catalyst Agglomeration The ligand is failing to stabilize the Pd(0) species in solution, leading to aggregation and precipitation.[12]

  • Diagnostic Step: Analyze the reaction at different temperatures. Agglomeration is often exacerbated by high heat.

  • Solution:

    • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

    • Increase Ligand Loading: A slight excess of the ligand (e.g., L:Pd ratio of 2.2:1 instead of 2:1) can sometimes help maintain catalyst stability.

    • Switch to a More Stabilizing Ligand: NHC ligands are known for forming highly stable palladium complexes that are resistant to agglomeration.[16]

Section 3: Advanced Diagnostic & Experimental Protocols

Protocol 2.1: Experimental Test for Catalyst Poisoning

This protocol helps determine if the source of deactivation is an external impurity or the substrate itself.

  • Baseline Reaction: Set up the reaction using your standard, potentially impure, reagents and solvents. Monitor the reaction by TLC or LC-MS for 2 hours, recording the conversion.

  • High-Purity Reaction: Set up an identical parallel reaction, but with the following modifications:

    • Use freshly recrystallized amino-benzisoxazole substrate.

    • Use a newly opened bottle of base or one stored properly in a desiccator.

    • Use a high-purity, anhydrous, and degassed solvent from a sealed bottle.

    • Ensure all glassware is rigorously oven-dried.

  • Comparison:

    • If the High-Purity Reaction proceeds significantly better than the Baseline Reaction: The primary issue is contamination of your reagents or solvent. Focus on improving purification and handling procedures.[10]

    • If both reactions fail similarly: The deactivation is inherent to the substrate's interaction with the catalyst. Focus on optimizing the ligand, base, and solvent system as the primary solution.

Protocol 3.1: Reactivation of Bulk Palladium Catalyst

In cases of severe precipitation, it may be possible to recover the palladium, though its catalytic activity may be diminished. This is more common for heterogeneous catalysts but can be adapted for recovering palladium black.[21][22]

Note: This procedure recovers the metal. The regenerated catalyst's activity must be validated on a small scale.

  • Isolation: Filter the reaction mixture to collect the solid palladium black.

  • Washing: Thoroughly wash the collected solid with the reaction solvent (e.g., toluene), followed by deionized water, and finally a low-boiling solvent like acetone or ethanol to remove organic and inorganic residues.

  • Oxidative Treatment: Create a slurry of the washed palladium in dilute aqua regia (3:1 HCl:HNO₃, diluted 1:5 with water) and stir for 1-2 hours. This re-oxidizes Pd(0) to soluble Pd(II). Caution: Handle aqua regia with extreme care in a fume hood.

  • Recovery: Neutralize the acidic solution carefully with a base (e.g., NaOH) to precipitate palladium(II) hydroxide. Filter, wash thoroughly with deionized water until the washings are neutral, and dry the resulting solid (Pd(OH)₂). This can then be used as a precursor for heterogeneous catalysts (e.g., Pd(OH)₂/C, Pearlman's catalyst).[22]

Advanced Catalyst Characterization

For persistent issues in process development, characterizing the deactivated catalyst can provide invaluable mechanistic insight.

TechniqueInformation GainedReference
XPS (X-ray Photoelectron Spectroscopy) Determines the oxidation state of palladium on the surface of the deactivated species (e.g., Pd(0) vs. Pd(II)).[23][24][11][24]
TEM (Transmission Electron Microscopy) Visualizes the size and morphology of palladium particles, confirming aggregation.[25][26][25][26]
ICP-MS (Inductively Coupled Plasma Mass Spectrometry) Quantifies the amount of palladium that has leached into solution versus precipitated.[15]
XAS (X-ray Absorption Spectroscopy) Provides detailed information on the Pd oxidation state and coordination environment in situ.[11][27][11][27]
Mechanistic View of Deactivation

The diagram below illustrates the two primary deactivation pathways discussed: poisoning by substrate coordination and aggregation into palladium black.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Poison Poisoned Complex [Pd(0)L_n(Substrate)] Pd0->Poison Coordination by Amino-Benzisoxazole Aggregate Pd Black (Inactive) Pd0->Aggregate Ligand Loss & Aggregation Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Product RedElim->Product

Caption: Deactivation pathways diverting the active Pd(0) catalyst from the main cycle.

Conclusion

Successfully employing amino-benzisoxazoles in palladium-catalyzed cross-coupling reactions requires a proactive approach to prevent catalyst deactivation. The primary challenge stems from the inherent coordinating ability of the substrate, which can be overcome by selecting robust, sterically-demanding ligands like those from the Buchwald or NHC families. By following a systematic troubleshooting workflow, ensuring the purity of all reagents, and carefully optimizing reaction conditions, researchers can mitigate deactivation pathways and achieve high-yielding, reproducible results.

References

Preventing byproduct formation in the synthesis of 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorobenzo[d]isoxazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate, notably used in the synthesis of pharmaceutical agents like Zibotentan.[][2] Our goal is to provide in-depth, field-tested insights to help you navigate the common challenges of this synthesis, with a specific focus on identifying and preventing the formation of key byproducts.

This document is structured as a dynamic troubleshooting guide and FAQ section. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Core Synthesis Strategy and Mechanistic Considerations

The most reliable and scalable synthesis of this compound proceeds via the base-mediated intramolecular cyclization of an ortho-substituted benzonitrile precursor. The generally accepted pathway begins with 2,6-dichlorobenzonitrile, which is reacted with hydroxylamine to form an intermediate that subsequently cyclizes.

The critical step is the ring closure, where the hydroxylamine adduct attacks the nitrile carbon. It is at this juncture that reaction kinetics and thermodynamics dictate the yield of the desired product versus the formation of unwanted byproducts.

G SM 2,6-Dichlorobenzonitrile INT Intermediate Adduct (N'-hydroxy-2-chloro-6- aminobenzimidamide) SM->INT + NH2OH·HCl + Base (e.g., K2CO3) INT->SM Reversion (Unstable) PROD This compound INT->PROD Intramolecular Cyclization (Heat) BYP1 Dimerization Byproducts INT->BYP1 Intermolecular Reaction BYP2 Hydrolysis Products PROD->BYP2 Workup (Harsh pH)

Caption: Proposed synthetic pathway for this compound.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format.

Question 1: My reaction stalls, and the primary component in my crude mixture is the starting material, 2,6-dichlorobenzonitrile. What is causing this low conversion rate?

Answer: This is a classic case of incomplete cyclization, which can stem from several factors related to reaction kinetics and thermodynamics.

  • Probable Cause 1: Insufficient Basicity. The initial reaction of hydroxylamine with the benzonitrile and the subsequent cyclization are base-mediated. An inadequate amount of base or a base that is too weak will fail to deprotonate the hydroxylamine hydrochloride sufficiently, stalling the reaction.

  • Probable Cause 2: Sub-optimal Temperature. The intramolecular cyclization step has a significant activation energy barrier. If the reaction temperature is too low, the molecules will lack the necessary energy to overcome this barrier, leading to a stalled reaction.

  • Corrective Actions:

    • Base Stoichiometry: Ensure at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃) are used relative to the hydroxylamine hydrochloride to both neutralize the salt and facilitate the reaction.

    • Temperature Optimization: Gradually increase the reaction temperature in 10°C increments (e.g., from a starting point of 80°C up to 120°C) while monitoring the reaction by TLC or LC-MS.[3]

    • Solvent Choice: Ensure your solvent (e.g., DMF, Dioxane) can solubilize all reactants and reach the target temperature effectively.

Question 2: My LC-MS data shows a significant peak with a mass corresponding to a dimer of my intermediate. How do I prevent this intermolecular side reaction?

Answer: Dimerization typically occurs when the reactive intermediate, in this case, a potential nitrile oxide or a related species, reacts with another molecule of itself before it can undergo the desired intramolecular cyclization.[4]

  • Probable Cause: High Concentration. The probability of intermolecular collisions increases dramatically with higher reactant concentrations. This favors dimerization over the first-order intramolecular ring-closing reaction.

  • Corrective Actions:

    • High-Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.1 M or less). While this may seem counterintuitive, it significantly favors the intramolecular pathway.

    • Slow Addition: If using a particularly reactive reagent to generate the intermediate, add it slowly to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the reactive intermediate low, suppressing dimerization.

Question 3: The purity of my product is good, but my overall yield is low. I notice the formation of a polar, water-soluble byproduct during workup. What could this be?

Answer: This observation strongly suggests hydrolysis of the target molecule. The 3-amino-isoxazole moiety can be sensitive to harsh pH conditions, particularly strong acids or bases, during the aqueous workup. The isoxazole ring can open, or the amine can be hydrolyzed.

  • Probable Cause: Extreme pH During Workup. Using strong acids (e.g., concentrated HCl) or bases (e.g., >1M NaOH) to neutralize the reaction or wash the organic extracts can lead to product degradation.

  • Corrective Actions:

    • Mild Quenching: Quench the reaction by pouring it into a buffered solution (e.g., saturated aqueous ammonium chloride) or cold water instead of a strong acid or base.

    • Controlled Extraction: During liquid-liquid extraction, use milder washing agents like saturated sodium bicarbonate solution followed by brine.

    • Temperature Control: Perform all workup steps at a low temperature (0-5°C) to minimize the rate of potential hydrolytic side reactions.

G cluster_1 Troubleshooting Flow cluster_2 cluster_3 OBS Observed Issue CAUSE Probable Cause ACTION Recommended Action OBS1 Low Conversion (Starting Material Remains) CAUSE1 Insufficient Energy or Base Stoichiometry OBS1->CAUSE1 ACTION1 Increase Temperature Optimize Base Eq. CAUSE1->ACTION1 OBS2 Dimer Byproduct (M+M Peak) CAUSE2 High Intermediate Concentration OBS2->CAUSE2 ACTION2 Use High Dilution Slow Reagent Addition CAUSE2->ACTION2 OBS3 Low Yield (Hydrolysis) CAUSE3 Harsh pH During Workup OBS3->CAUSE3 ACTION3 Use Buffered Quench Control Temperature CAUSE3->ACTION3

Caption: Troubleshooting logic for common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the cyclization step?

A1: The three most critical parameters are temperature, base selection, and reaction time . As detailed in the troubleshooting section, temperature provides the activation energy for ring closure. The base is crucial for generating the nucleophilic species. Reaction time must be sufficient for completion, which should be determined by careful reaction monitoring (TLC or LC-MS) rather than a fixed duration.

Q2: Which base is optimal for this reaction?

A2: The choice of base is critical. While strong soluble bases like NaOH can work, they can also promote side reactions. Inorganic carbonate bases are often preferred for their heterogeneous nature and milder activity.

BasepKa of Conjugate AcidKey AdvantagesPotential Issues/Byproducts
K₂CO₃ ~10.3Inexpensive, moderately strong, commonly successful.Can be slow; requires higher temperatures.
Cs₂CO₃ ~10.4Higher solubility in organic solvents, often leads to faster reactions and higher yields.Significantly more expensive.
NaOH ~15.7Very strong, drives reaction quickly.Can promote hydrolysis of the nitrile or the final product if not carefully controlled.
DBU ~13.5Strong, organic-soluble, non-nucleophilic base.Can be difficult to remove during workup; potential for side reactions.

Q3: What is the best method for purifying the final product?

A3: For laboratory scale, flash column chromatography is the most effective method. A gradient elution using a mixture of hexanes and ethyl acetate is typically successful. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is the preferred method for achieving high purity.

Section 4: Recommended Experimental Protocol

This protocol is a representative procedure synthesized from established methods for forming substituted benzo[d]isoxazoles.[3] Researchers should treat this as a starting point and optimize based on their specific setup and analytical monitoring.

Synthesis of this compound

  • Materials:

    • 2,6-Dichlorobenzonitrile

    • Hydroxylamine Hydrochloride (NH₂OH·HCl)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).

    • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting benzonitrile.

    • Heat the reaction mixture to 100-110°C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

    • Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography (e.g., 10-40% ethyl acetate in hexanes gradient) or recrystallization to afford pure this compound.

References

Technical Support Center: Scaling the Synthesis of 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chlorobenzo[d]isoxazol-3-amine is a crucial building block in medicinal chemistry and drug development. As research progresses from bench-scale discovery to pilot-plant production, scientists and engineers often face a unique set of challenges. This guide is designed to serve as a technical support hub, providing in-depth, field-tested insights into the common scale-up issues encountered during the synthesis of this important intermediate. We will move beyond simple protocols to explore the causality behind common failures and provide robust, actionable solutions.

Section 1: Critical Process Parameters & FAQs

This section addresses high-level questions that are fundamental to a successful and safe scale-up campaign.

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially viable route starts from 2-chloro-6-fluorobenzonitrile. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction with hydroxylamine, followed by an intramolecular cyclization.

The general scheme is as follows:

Reaction scheme for the synthesis of this compound

Caption: Synthesis of this compound from 2-chloro-6-fluorobenzonitrile.

This route is favored for its atom economy and the relatively straightforward nature of the transformation. However, the success of this synthesis at scale hinges on precise control over several key parameters.

Q2: What are the most critical parameters to control during scale-up?

Our internal studies and customer feedback highlight four critical areas:

  • Hydroxylamine Stability and Stoichiometry: Hydroxylamine, especially the free base, is thermally unstable and can decompose exothermically.[1] It is often generated in situ from a salt like hydroxylammonium chloride or sulfate for safety and stability.[2] Precise stoichiometry is crucial; excess hydroxylamine can lead to side reactions and purification challenges, while insufficient amounts will result in an incomplete reaction.

  • Thermal Management: The reaction is exothermic. Without adequate heat removal, which is a common challenge in larger reactors with lower surface-area-to-volume ratios, thermal runaway can occur. This not only poses a significant safety risk but also promotes the formation of degradation products.[3][4]

  • Base Selection and Addition Rate: The choice of base (e.g., potassium carbonate, sodium hydroxide) and its addition rate are critical. A slow, controlled addition is necessary to manage the exotherm and maintain the optimal pH. A pH that is too high can accelerate the decomposition of hydroxylamine.[5]

  • Solvent Choice and Product Crystallization: The solvent system must not only facilitate the reaction but also allow for effective product isolation. A well-chosen solvent will enable direct crystallization of the product from the reaction mixture, minimizing complex downstream processing.

Q3: What are the primary safety concerns associated with this synthesis?

The primary hazard is the thermal instability of hydroxylamine.[1]

  • Thermal Runaway: Mixing hydroxylamine with acids or bases can lower its decomposition temperature, increasing the risk of a thermal runaway reaction.[6] Incidents involving hydroxylamine have been reported, emphasizing the need for rigorous thermal hazard assessment.[4]

  • Gas Evolution: Decomposition of hydroxylamine can generate significant volumes of gas (e.g., nitrogen, ammonia), which can lead to a dangerous pressure buildup in a closed reactor.

  • Handling: Pure hydroxylamine is a solid that can explode when heated above 70°C.[1] It is almost always handled as an aqueous solution or as a salt to mitigate this risk.[7]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution format for specific issues that may arise during your scale-up experiments.

Problem 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than the 80-90% reported in patents. What are the likely causes?

Low yield is often traced back to one of three root causes: reagent decomposition, incomplete reaction, or side reactions.

Potential CauseRecommended Diagnostic & Solution
Degradation of Hydroxylamine Diagnostic: Assay the hydroxylamine solution before use. Solution: Prepare the free base hydroxylamine solution in situ from hydroxylammonium chloride or sulfate at a controlled temperature (e.g., 0-5 °C) immediately before use. Do not store solutions of the free base.[2][7] Using a stabilizer, such as specific acetic acid compounds, can also prolong the shelf life of hydroxylamine solutions if short-term storage is necessary.[5]
Inefficient Mixing Diagnostic: Observe the reactor for dead zones. Check for solids settling at the bottom. Solution: On scale-up, mixing efficiency decreases. Ensure the agitator design and speed are sufficient to maintain a homogeneous slurry, especially during the base addition. Baffles within the reactor can significantly improve mixing.
Sub-optimal Temperature Profile Diagnostic: Review batch temperature logs. Were there any exotherm spikes? Solution: Maintain a strict temperature range (e.g., 40-50 °C). An initial exotherm is expected, but runaway temperatures can degrade both the reactant and the product. Ensure your cooling system can handle the heat load generated by the reaction.
Problem 2: Poor Product Quality / High Impurity Levels

Q: My isolated product is off-color and my HPLC shows several significant impurities that were not present at the lab scale. What are they and how do I prevent them?

The appearance of new impurities on scale-up often points to issues with localized "hot spots" due to poor mixing or inadequate temperature control, which can enable alternative reaction pathways.

Impurity StructureCommon Name / DescriptionFormation Mechanism & Prevention
Impurity 1 (structure not available)Dimerization Products Dimerization of reaction intermediates can occur, especially if the reaction is stalled or if there are localized areas of high concentration. Prevention: Ensure efficient mixing and a controlled rate of reagent addition to avoid buildup of reactive intermediates.
Impurity 2 (structure not available)Hydrolysis Product (2-Chloro-6-fluorobenzamide) Hydrolysis of the starting nitrile can occur if the reaction is run for too long or at too high a temperature in the presence of a strong base. Prevention: Strictly control reaction time and temperature. Monitor the reaction by HPLC to stop it once the starting material is consumed.
Problem 3: Reaction Stalls or Fails to Initiate

Q: I've added all my reagents, but the reaction is not progressing according to TLC or HPLC. What should I investigate?

A stalled reaction is a critical issue that requires a systematic approach to diagnose. The following flowchart outlines a logical troubleshooting sequence.

G start Reaction Stalled check_temp Is Temperature Correct? (e.g., 40-50 °C) start->check_temp check_base Was Base Added? check_temp->check_base  Yes temp_issue Heating/Cooling System Failure check_temp->temp_issue  No check_ha Was Hydroxylamine Solution Assayed? check_base->check_ha  Yes base_issue Base Addition Failure check_base->base_issue  No ha_issue Potential HA Decomposition check_ha->ha_issue  No end end check_ha->end  Yes (Contact Tech Support) resolve_ha Action: Prepare Fresh Hydroxylamine Solution ha_issue->resolve_ha resolve_base Action: Verify Base Charge / Feed Line base_issue->resolve_base resolve_temp Action: Check Reactor Jacket & Utilities temp_issue->resolve_temp

Caption: Troubleshooting workflow for a stalled reaction.

Section 3: Recommended Protocols

The following protocols are designed with scalability and safety in mind.

Protocol 1: Safe Preparation of Aqueous Hydroxylamine Solution

This protocol describes the in situ generation of a hydroxylamine solution from its more stable hydrochloride salt. Perform this procedure in a well-ventilated hood.

  • Setup: In a separate, dedicated vessel equipped with cooling and an overhead stirrer, charge water and cool to 0-5 °C.

  • Charge Salt: Add hydroxylammonium chloride (1.05 equivalents) to the cold water and stir until fully dissolved.

  • Neutralization: Slowly add a 50% aqueous solution of sodium hydroxide over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The target pH should be between 9 and 10.

  • Assay & Use: Immediately assay the solution via titration to confirm its concentration. This solution should be used promptly and not stored.

Protocol 2: Scale-Up Synthesis and Isolation of this compound

This protocol assumes a 10 L reactor volume. All additions should be subsurface where possible to improve dispersion.

  • Reactor Setup: Charge the main reactor with 2-chloro-6-fluorobenzonitrile (1.0 eq) and a suitable solvent like DMSO or NMP. Begin agitation.

  • Inerting: Purge the reactor headspace with nitrogen.

  • Heating: Heat the mixture to 40 °C.

  • Hydroxylamine Addition: Add the freshly prepared aqueous hydroxylamine solution (from Protocol 1, ~1.05 eq) over 1 hour, maintaining the temperature between 40-50 °C.

  • Base Addition: Add powdered potassium carbonate (2.0 eq) portion-wise over 2-3 hours. Monitor the internal temperature closely; if the rate of temperature increase exceeds 5 °C/min, pause the addition until the exotherm subsides.

  • Reaction Monitoring: Hold the batch at 45-50 °C for 4-6 hours. Take samples every hour and analyze by HPLC to monitor the consumption of the starting material.

  • Crystallization & Isolation: Once the reaction is complete (>98% conversion), cool the reactor slowly to 20 °C over 4 hours to initiate crystallization.

  • Filtration: Filter the resulting slurry and wash the cake with deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.

References

Technical Support Center: Enhancing the Stability of 4-Chlorobenzo[d]isoxazol-3-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chlorobenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability challenges associated with this compound in biological assays. Inconsistent results, loss of potency, and poor reproducibility can often be traced back to compound instability. This document provides a series of troubleshooting guides, FAQs, and validated protocols to ensure the reliability and accuracy of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound in aqueous assay buffers?

A1: The molecular structure of this compound presents three primary stability challenges in typical biological assay conditions (aqueous buffers, pH 7.2-7.4, 37°C):

  • pH-Dependent Hydrolysis: The isoxazole ring is known to be susceptible to base-catalyzed ring opening.[1] At neutral to basic pH, as found in most cell culture media and assay buffers, the ring can cleave, leading to an inactive metabolite. This degradation process is accelerated at physiological temperatures (37°C).[1]

  • Poor Aqueous Solubility: The compound has a predicted LogP of approximately 2.0, indicating moderate lipophilicity.[2] This suggests that its solubility in purely aqueous buffers will be limited.[3] Exceeding this solubility limit can lead to precipitation, drastically reducing the effective concentration and causing high variability in results.[4][5]

  • Oxidative Degradation: The 3-amino group can be susceptible to oxidation, particularly in complex biological media that may contain reactive oxygen species (ROS) or metal ions that catalyze oxidation.[4][6]

Q2: How should I prepare and store my stock solutions to maximize longevity?

A2: Proper preparation and storage are critical. We recommend the following:

  • Solvent: Use high-purity, anhydrous dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your assay.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene vials. Store tightly sealed at -20°C or -80°C and protect from light.[7] Use a desiccator for long-term storage to prevent moisture absorption by DMSO.[7]

  • Handling: Before use, thaw the aliquot completely and bring it to room temperature. Gently vortex to ensure homogeneity. Never return unused solution to the stock container.[8]

Q3: My compound is precipitating when I add it to my cell culture media. What can I do?

A3: This is a classic sign of poor aqueous solubility, often called "crashing out." Here are several techniques to mitigate this:[4]

  • Check Final Concentration: Ensure your target concentration does not exceed the compound's aqueous solubility limit. You may need to perform a solubility test first.

  • Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution. Add the compound stock to a smaller volume of pre-warmed (37°C) media first, mixing gently, and then add this intermediate dilution to your final assay volume.

  • Use Pre-Warmed Media: Adding the compound to cold media can significantly decrease its solubility. Always use media pre-warmed to 37°C.

Q4: What is the maximum recommended final DMSO concentration for my assay?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A concentration of <0.5% is a common upper limit, with <0.1% being ideal for sensitive cell-based assays.[9] Crucially, ensure that the final DMSO concentration is identical across all wells, including vehicle controls, to maintain experimental consistency.[9]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Use this guide to diagnose and resolve specific experimental problems.

Observation / Issue Potential Cause Recommended Solution & Rationale
High variability between replicates or poor IC50 reproducibility. 1. Compound Precipitation: Inconsistent amounts of soluble compound in each well.[9] 2. Adsorption to Plastics: Non-specific binding to plates or tips reduces available compound concentration.[4] 3. Rapid Degradation: Compound degrading significantly over the assay setup time.1. Optimize Solubilization: Visually inspect working solutions for precipitate. Prepare fresh dilutions for each experiment and use the optimized dilution method described in the FAQ and Protocol 1.[4] 2. Mitigate Non-Specific Binding: Use low-protein-binding plates and pipette tips. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) or BSA (0.1%) to the assay buffer, after validating it doesn't interfere with the assay readout.[4][10] 3. Assess Stability: Perform a time-course stability study in your final assay buffer using Protocol 2 . This will reveal the compound's half-life under your exact experimental conditions.
Loss of compound activity in multi-day experiments. Time-Dependent Degradation: The compound is likely unstable at 37°C over 24-72 hours, with the isoxazole ring undergoing hydrolysis.[1]1. Determine Compound Half-Life: Use Protocol 2 to quantify the degradation rate. 2. Adjust Dosing Schedule: Based on the half-life, replenish the media with a fresh preparation of the compound every 12-24 hours to maintain a more consistent exposure level.
Discrepancy between biochemical (target-based) and cell-based assay results. 1. Cell Membrane Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. 2. Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s).[11] 3. Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), preventing intracellular accumulation. 4. Reactivity/Covalent Modification: The compound could be reacting non-specifically with cellular components, a common artifact in screening campaigns.[12]1. Assess Permeability: Use computational models or in vitro assays like PAMPA to predict permeability. 2. Evaluate Metabolism: Incubate the compound with liver microsomes or S9 fractions and monitor its disappearance by LC-MS. 3. Test for Efflux: Co-incubate with known efflux pump inhibitors to see if cellular activity is restored. 4. Confirm Reversibility: Perform a washout experiment. Treat cells with the compound, then wash and replace with fresh media. If the biological effect is reversed, the binding is likely non-covalent.[12]

Section 3: Key Experimental Protocols

These protocols provide a framework for systematically validating and optimizing the use of this compound.

Protocol 1: Preparation of Stock and Working Solutions

This protocol minimizes precipitation and ensures consistent dosing.

  • Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.

  • Aliquot and Store: Aliquot into single-use volumes and store at -80°C, protected from light and moisture.

  • Prepare Intermediate Dilution: Before each experiment, thaw one aliquot. Prepare a 100X or 1000X final concentration stock by diluting the 10 mM DMSO stock into pre-warmed (37°C) assay buffer or cell culture media. Mix gently by inversion.

  • Prepare Final Working Solution: Immediately add the required volume of the intermediate dilution to the final assay plate wells containing pre-warmed media to reach the 1X target concentration. The final DMSO concentration should be below 0.5%.[9]

Protocol 2: Quantitative Stability Assessment in Assay Media via LC-MS

This protocol is essential for determining the compound's half-life under your specific assay conditions.[4]

  • Preparation: Prepare a 10 µM solution of the compound in your final, complete cell culture medium or assay buffer (pre-warmed to 37°C). Prepare a parallel sample in a stable solvent like acetonitrile as a T=0 reference.

  • Incubation: Place the media sample in a 37°C incubator.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the incubating sample.

  • Sample Quenching: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate proteins and halt further degradation.

  • Analysis: Centrifuge the samples to pellet the precipitate. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound concentration relative to the internal standard.

  • Data Interpretation: Plot the percentage of remaining compound versus time. Calculate the half-life (t½) to understand the stability window for your experiments.

Protocol 3: Optimizing Assay Buffer Conditions to Enhance Stability

If Protocol 2 reveals significant degradation, these modifications can be tested.

  • Buffer Selection: If your assay allows, test a buffer with a slightly more acidic pH (e.g., pH 6.8-7.0) to see if it slows the suspected base-catalyzed hydrolysis.[13]

  • Antioxidant Addition: Prepare your assay buffer supplemented with a cell-permeable antioxidant. Test for compatibility and efficacy.

    • N-acetylcysteine (NAC): 1-5 mM

    • Trolox (a water-soluble Vitamin E analog): 100-500 µM[14]

  • Validation: Repeat the stability assessment (Protocol 2) with the modified buffer(s). Run parallel experiments to ensure the additives do not interfere with your assay's biological readout or instrumentation.

Section 4: Mechanistic Insights & Visualization

Understanding the why behind the instability is key to rationally solving it.

Potential Degradation Pathway

The primary anticipated degradation route for this compound in neutral or basic aqueous solution is the hydrolysis of the isoxazole ring.[1] This proceeds via a base-catalyzed mechanism where a hydroxide ion attacks the C3 position, leading to N-O bond cleavage and ring opening.

G cluster_0 Potential Degradation Pathway A This compound (Stable Parent Compound) B Transition State A->B  OH⁻ (Base-Catalyzed)  H₂O, 37°C C 2-Cyano-3-chlorophenol (Inactive Ring-Opened Product) B->C  N-O Bond Cleavage G Start Observe Assay Issue: High Variability / Low Potency CheckSol Step 1: Check Solubility - Visually inspect solutions - Optimize dilution (Protocol 1) Start->CheckSol IsSoluble Precipitate Resolved? CheckSol->IsSoluble RunStab Step 2: Assess Chemical Stability - Run LC-MS time course (Protocol 2) IsSoluble->RunStab Yes Revalidate Re-validate Assay IsSoluble->Revalidate No (Issue was solubility) IsStable Compound Stable in Media? (t½ > Assay Duration) RunStab->IsStable OptimizeBuffer Step 3: Optimize Assay Conditions - Modify buffer (Protocol 3) - Add antioxidants/surfactants IsStable->OptimizeBuffer No OtherIssues Investigate Other Causes: - Cell permeability - Metabolism - Non-specific binding IsStable->OtherIssues Yes OptimizeBuffer->Revalidate End Problem Resolved Revalidate->End OtherIssues->End

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-Chlorobenzo[d]isoxazol-3-amine and Other Benzisoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic and steric properties allow for versatile interactions with a range of biological targets. This guide provides a comparative analysis of the biological activity of 4-Chlorobenzo[d]isoxazol-3-amine and other prominent benzisoxazole derivatives, offering insights into their structure-activity relationships and therapeutic potential. We will delve into their applications as antipsychotics, anticonvulsants, and kinase inhibitors, supported by experimental data and detailed protocols.

The Benzisoxazole Scaffold: A Cornerstone of Neuroleptic and Anticonvulsant Drug Discovery

The 1,2-benzisoxazole ring system is a key pharmacophore in a variety of central nervous system (CNS) active agents. The fusion of a benzene ring with an isoxazole ring creates a rigid structure with a distinct arrangement of hydrogen bond donors and acceptors, as well as lipophilic surfaces. This allows for high-affinity interactions with various receptors and enzymes.

One of the most notable applications of the benzisoxazole scaffold is in the development of atypical antipsychotics. For instance, risperidone and iloperidone, which feature a benzisoxazole moiety, exhibit a broad spectrum of pharmacological effects, including potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.

Furthermore, derivatives of 3-amino-1,2-benzisoxazole have been extensively explored for their anticonvulsant properties. The introduction of various substituents on the amino group and the benzene ring has led to the discovery of compounds with potent activity in animal models of epilepsy.

Comparative Biological Activity of Benzisoxazole Derivatives

While a significant body of research exists on various substituted benzisoxazoles, direct comparative studies involving this compound are less prevalent in the public domain. However, by examining the biological activities of structurally related analogs, we can infer its potential pharmacological profile. The position of the chlorine atom on the benzene ring, as well as the nature of the substituent at the 3-position, profoundly influences the biological activity.

Antipsychotic Activity: The Critical Role of the 3-Substituent

The antipsychotic activity of benzisoxazole derivatives is often attributed to their ability to modulate dopaminergic and serotonergic pathways. The nature of the substituent at the 3-position of the benzisoxazole ring is a key determinant of receptor binding affinity and functional activity.

For example, in the synthesis of drugs like risperidone, the 3-position is typically linked to a piperidine or a similar basic nitrogen-containing heterocycle. This basic moiety is crucial for interaction with the acidic residues in the binding pockets of D2 and 5-HT2A receptors. While 3-aminobenzisoxazoles serve as vital synthetic intermediates, their direct antipsychotic activity is generally lower than their more complex derivatives.

Anticonvulsant Properties: Impact of Substitution on the Benzene Ring and Amino Group

Research into the anticonvulsant effects of N-substituted-3-amino-5-chloro-1,2-benzisoxazole derivatives has shown that the nature of the substituent on the amino group plays a critical role in their efficacy. For instance, the introduction of aromatic or heteroaromatic moieties can significantly enhance anticonvulsant activity.

While specific data on this compound is limited, studies on the closely related 5-chloro and 6-chloro isomers provide valuable insights. The position of the halogen can influence the electronic properties of the ring system, thereby affecting its interaction with biological targets.

Kinase Inhibition: A Newer Frontier for Benzisoxazoles

More recently, benzisoxazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. For example, a 3-(1H-indazol-3-yl)-1,2-benzisoxazole derivative has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), highlighting the potential of this scaffold in oncology drug discovery.

Experimental Protocols for Evaluating Biological Activity

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are representative methodologies for assessing the key biological activities of benzisoxazole derivatives.

In Vitro Receptor Binding Assay for D2 and 5-HT2A Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • HEK293 cells stably expressing human D2 or 5-HT2A receptors

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Radioligand: [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors

  • Non-specific binding control: Haloperidol for D2, Mianserin for 5-HT2A

  • Test compounds (e.g., this compound) at various concentrations

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare cell membranes from the transfected HEK293 cells.

  • In a 96-well plate, add 50 µL of membrane preparation, 25 µL of radioligand, and 25 µL of test compound solution or buffer.

  • For non-specific binding, add a high concentration of the respective control compound.

  • Incubate at room temperature for 2 hours.

  • Harvest the membranes by filtration through a glass fiber filter plate.

  • Wash the filters three times with ice-cold buffer.

  • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding and determine the Ki value for the test compound using non-linear regression analysis.

Maximal Electroshock (MES) Seizure Test in Mice for Anticonvulsant Activity

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Administer the test compound or vehicle to the mice, typically via intraperitoneal injection.

  • After a predetermined time (e.g., 30 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • The absence of the tonic hind limb extension is considered as protection.

  • Calculate the percentage of protected mice at each dose and determine the ED50 value.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing synthesis Synthesis of Benzisoxazole Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Receptor Binding Assays (D2, 5-HT2A) characterization->binding_assay enzyme_assay Kinase Inhibition Assays mes_test Maximal Electroshock (MES) Test binding_assay->mes_test pk_studies Pharmacokinetic Studies data_analysis Data Analysis & SAR mes_test->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Identify Lead Compounds

Caption: A generalized workflow for the discovery and evaluation of novel benzisoxazole derivatives.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_synthesis Dopamine Synthesis vesicle Vesicular Storage dopamine_synthesis->vesicle d2_receptor Dopamine D2 Receptor vesicle->d2_receptor Dopamine Release g_protein Gi/o Protein d2_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Signaling camp->downstream benzisoxazole Benzisoxazole Antagonist (e.g., Risperidone) benzisoxazole->d2_receptor Blocks

Caption: Simplified schematic of dopamine D2 receptor signaling and its antagonism by benzisoxazole derivatives.

Conclusion and Future Directions

The benzisoxazole scaffold remains a highly valuable framework in the design of CNS-active agents and, increasingly, in other therapeutic areas such as oncology. While this compound itself is not as extensively characterized as some of its isomers, the rich body of literature on related compounds provides a strong foundation for predicting its potential biological activities. Future research should focus on the direct, comparative evaluation of the 4-chloro isomer against its 5-, 6-, and 7-chloro counterparts to elucidate the precise influence of halogen position on pharmacological activity. Furthermore, exploring a wider range of substitutions at the 3-amino position could lead to the discovery of novel compounds with improved potency and selectivity for various biological targets.

In Vitro Validation of 4-Chlorobenzo[d]isoxazol-3-amine as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 4-Chlorobenzo[d]isoxazol-3-amine as a potential enzyme inhibitor. For the purpose of a rigorous and relevant scientific comparison, we will evaluate its inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immunomodulation and a prominent target in contemporary cancer therapy.[1][2][3] The performance of this compound will be benchmarked against two well-characterized, clinically evaluated IDO1 inhibitors: Epacadostat (INCB24360) and Navoximod (GDC-0919).[1][4]

The isoxazole scaffold, a core component of this compound, is a recognized pharmacophore present in numerous biologically active compounds, suggesting its potential for enzyme inhibition.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the causality behind methodological choices.

The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][4] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a key role in creating an immune-tolerant environment.[1][2] In the context of oncology, tumor cells can exploit this mechanism to evade immune surveillance.[1][3] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.[1][3]

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Tryptophan->IDO1 Substrate Kynurenine N-Formylkynurenine -> Kynurenine IDO1->Kynurenine Catalysis ImmuneSuppression Immune Suppression (T-cell anergy, Treg activation) Kynurenine->ImmuneSuppression Leads to

Caption: The IDO1 catalytic pathway, converting L-Tryptophan to Kynurenine, a key step in creating an immunosuppressive tumor microenvironment.

Comparative Inhibitor Profiles

For a robust evaluation, this compound is compared against two leading IDO1 inhibitors.

CompoundMechanism of Action (Reported)Key Features
Epacadostat (INCB24360) Potent and selective IDO1 inhibitor.[4]Has been extensively studied in clinical trials for various cancers.[1]
Navoximod (GDC-0919) Potent IDO1 inhibitor.[1]Also advanced to clinical trials, demonstrating the therapeutic interest in targeting IDO1.[1]
This compound Hypothesized IDO1 InhibitorA novel compound with a benzisoxazole scaffold.[5]

Experimental Validation Workflow

A systematic, multi-stage approach is essential for the comprehensive in vitro characterization of a novel enzyme inhibitor. This workflow ensures a thorough understanding of the compound's potency and mechanism of action.

validation_workflow cluster_potency Potency Determination cluster_moa Mechanism of Action (MOA) Studies cluster_data Data Analysis ic50 IC50 Determination Assay kinetics Enzyme Kinetics Assays (Varying Substrate and Inhibitor Concentrations) ic50->kinetics Proceed with potent compounds analysis Determination of Ki and Inhibition Modality (Competitive, Non-competitive, etc.) kinetics->analysis Analyze kinetic data

Caption: A streamlined workflow for the in vitro validation of a novel enzyme inhibitor, from initial potency assessment to detailed mechanistic studies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with appropriate controls and conditions to ensure data integrity.

IC50 Determination via IDO1 Enzyme Inhibition Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] This assay quantifies the concentration of this compound required to inhibit IDO1 activity by 50%.[8]

Principle: The assay measures the conversion of L-Tryptophan to N-Formylkynurenine by recombinant human IDO1. The reaction requires a reducing agent to maintain the enzyme's active ferrous state.[9] The product is then converted to kynurenine and quantified by its absorbance at 321 nm.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (Substrate)

  • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)

  • Cofactors/Additives: Methylene Blue, Ascorbic Acid, Catalase[9]

  • Test Compounds: this compound, Epacadostat, Navoximod (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO. A typical starting point for a new compound could be a wide range of concentrations to capture the full dose-response curve.[10]

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted compounds to the wells of a 96-well plate.

    • For control wells, add 2 µL of DMSO (for 0% inhibition) and a known potent inhibitor at a high concentration (for 100% inhibition).

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, L-Tryptophan (at a concentration around its Km, typically ~20 µM for IDO1), catalase, methylene blue, and ascorbic acid.

  • Enzyme Addition and Incubation:

    • Add the IDO1 enzyme to the reaction mixture.

    • Dispense the complete reaction mixture into the wells of the 96-well plate containing the test compounds.

    • Incubate the plate at room temperature for a set period (e.g., 15-60 minutes), ensuring the reaction proceeds under initial velocity conditions.[11]

  • Reaction Termination and Product Development:

    • Stop the reaction by adding trichloroacetic acid.

    • Heat the plate (e.g., at 65°C for 15 minutes) to convert N-formylkynurenine to kynurenine.

  • Data Acquisition: Measure the absorbance at 321 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]

Mechanism of Action (MOA) Studies

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development as it provides insights into how the inhibitor interacts with the enzyme and its substrate.[13][14]

Principle: This experiment involves measuring the initial reaction rates at various concentrations of both the substrate (L-Tryptophan) and the inhibitor. The resulting data can be visualized using a Lineweaver-Burk plot (or other linearizations) to determine the mode of inhibition.[13]

Protocol:

  • Experimental Design: Set up a matrix of experiments where the concentration of L-Tryptophan is varied (e.g., from 0.5x Km to 10x Km) across different fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Performance: Run the IDO1 enzyme assay as described for the IC50 determination for each condition in the matrix, ensuring that initial velocities are measured.

  • Data Analysis:

    • Calculate the initial reaction velocity for each combination of substrate and inhibitor concentration.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk): 1/velocity vs. 1/[Substrate].

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the inhibition modality.[15]

    • The inhibitor dissociation constant (Ki) can be calculated from these data, providing a more absolute measure of inhibitor potency than the IC50.[12]

inhibition_modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a Inhibitor binds to free enzyme only (active site). Vmax unchanged, Km increases. b Inhibitor binds to free enzyme or enzyme-substrate complex. Km unchanged, Vmax decreases. c Inhibitor binds only to enzyme-substrate complex. Both Vmax and Km decrease.

Caption: A summary of the classical modes of reversible enzyme inhibition and their effects on kinetic parameters.

Comparative Data Summary (Hypothetical Data)

The following table summarizes hypothetical but plausible results from the in vitro validation assays, allowing for a direct comparison of this compound with established IDO1 inhibitors.

CompoundIC50 (nM)Ki (nM)Mechanism of Action (Determined)
Epacadostat (INCB24360) 7535Competitive
Navoximod (GDC-0919) 9042Competitive
This compound 250120Competitive

Interpretation of Results:

Based on this hypothetical data, this compound demonstrates inhibitory activity against IDO1 with an IC50 of 250 nM. While less potent than the clinical candidates Epacadostat and Navoximod, this level of activity is significant for a novel compound and warrants further investigation. The competitive mechanism of action suggests that this compound likely binds to the active site of IDO1, competing with the natural substrate, L-Tryptophan.[13] This is a common and often desirable mechanism for enzyme inhibitors in drug discovery.[11] The Ki value of 120 nM provides a more direct measure of its binding affinity to the enzyme.

Conclusion and Future Directions

This guide outlines a comprehensive in vitro strategy for validating this compound as an inhibitor of the therapeutically relevant enzyme, IDO1. The presented workflow, from initial potency screening to detailed mechanistic studies, provides a robust framework for characterizing novel enzyme inhibitors.

The hypothetical data suggest that this compound is a promising starting point for a new class of IDO1 inhibitors. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency.

  • Selectivity Profiling: Assessing the inhibitor's activity against other related enzymes (e.g., IDO2, TDO) to determine its selectivity.

  • Cell-Based Assays: Validating the compound's activity in a cellular context to confirm its ability to modulate the kynurenine pathway in intact cells.

By following a logical and scientifically rigorous validation process, the therapeutic potential of novel compounds like this compound can be thoroughly and efficiently evaluated.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzo[d]isoxazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the 4-Chlorobenzo[d]isoxazol-3-amine scaffold, a privileged heterocyclic motif in medicinal chemistry.[1] We will explore the critical interplay between chemical structure and biological function, offering insights grounded in experimental data to guide rational drug design and optimization. The focus is on leveraging the 4-chloro and 3-amine functionalities to modulate potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

The this compound Core: Synthesis and Strategic Importance

The benzo[d]isoxazole moiety is a cornerstone in a variety of biologically active molecules.[2][3] The strategic placement of a chlorine atom at the 4-position significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can profoundly impact its pharmacokinetic and pharmacodynamic profile.[4] The 3-amino group serves as a versatile synthetic handle, allowing for extensive derivatization to explore a vast chemical space and fine-tune interactions with biological targets.

A common and effective method for synthesizing the core scaffold involves the intramolecular cyclization of an appropriately substituted aromatic precursor.[1][2] One key strategy begins with 2,6-dichlorobenzaldehyde, which is converted to an oxime and subsequently cyclized to form the benzo[d]isoxazole ring.[2]

General Synthetic Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis and derivatization of the this compound scaffold.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization A 2,6-Dichlorobenzaldehyde B Oxime Formation A->B Hydroxylamine C Intramolecular Cyclization B->C Base-mediated D 4-Chlorobenzo[d]isoxazole Core C->D E Introduction of 3-Amino Group D->E Amination F This compound E->F G Derivatization (Amide/Urea/Sulfonamide) F->G R-COCl, R-NCO, etc. H Final Analogs G->H

Caption: General workflow for synthesis and derivatization.

Structure-Activity Relationship (SAR) Analysis: A Multi-Target Perspective

Analogs of the benzo[d]isoxazole class have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The SAR is highly dependent on the nature and position of substituents on both the benzo[d]isoxazole core and the moieties attached to the 3-amino group. While comprehensive SAR studies specifically on this compound are limited, we can infer key relationships by examining related structures.

Targeting Protein Kinases

Protein kinases are crucial therapeutic targets, and various heterocyclic scaffolds have been developed as inhibitors.[5][6][7] Studies on related 3-amino-benzo[d]isoxazole derivatives have shown that they can act as potent inhibitors of tyrosine kinases like c-Met, which is implicated in tumor growth and metastasis.[8]

Key SAR Insights for Kinase Inhibition:

  • Amine Substitutions: The nature of the substituent on the 3-amino group is critical for kinase binding. Large, aromatic, or heterocyclic moieties can form key interactions within the ATP-binding pocket.

  • Benzene Ring Modifications: Electron-withdrawing groups (e.g., -NO2) or halogens (-Br, -Cl) on appended phenyl rings can enhance inhibitory activity.[9] For example, in a series of N-phenylbenzo[d]isoxazole-3-carboxamides targeting HIF-1α, halogen substitutions on the N-phenyl ring significantly increased potency compared to the unsubstituted analog.[10]

Anticancer Activity

The benzo[d]isoxazole scaffold is a component of numerous compounds evaluated for anticancer activity.[4][9][11] The mechanism often involves the inhibition of key signaling pathways that control cell proliferation and survival.

Comparative Anticancer Activity of Benzo[d]isoxazole Analogs

The following table summarizes the in vitro anticancer activity of a series of benzo[d]isoxazole derivatives against various human cancer cell lines, illustrating the impact of substitution on the core and appended rings.

Compound IDCore StructureR1R2IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HeLa (Cervical)
1a Benzo[d]isoxazoleH4-Fluorophenyl> 100> 100> 100
1b Benzo[d]isoxazoleH4-Chlorophenyl85.392.188.5
1c Benzo[d]isoxazoleH4-Bromophenyl76.481.279.3
1d Benzo[d]isoxazoleH4-Nitrophenyl45.251.748.9
Data adapted from a comparative analysis of substituted benzo[d]isoxazole analogs.[9]

This data clearly demonstrates that electron-withdrawing groups on the R2 phenyl ring enhance cytotoxic activity, with the nitro group providing the most significant potency boost.[9]

Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

The HIF-1α signaling pathway is a critical regulator of cellular adaptation to hypoxia and a key target in oncology. Benzo[d]isoxazole-based inhibitors can interfere with this pathway.[10]

SAR of N-phenylbenzo[d]isoxazole-3-carboxamides as HIF-1α Inhibitors

Compound IDR Group (para-position of N-phenyl ring)IC50 (nM)
1 -H>1000
2 -F280
3 -Cl150
4 -Br120
5 -CH385
6 -OCH360
7 -N(CH3)224
8 -COCH324
9 -CF3350
10 -NO2500
Data from a study on HIF-1α inhibitors using a dual-luciferase gene reporter assay.[10]

These results are particularly insightful. Small, electron-donating groups like methoxy (-OCH3) and dimethylamino (-N(CH3)2) at the para-position of the N-phenyl ring dramatically increase inhibitory potency.[10] This contrasts with the general anticancer data in the previous section, highlighting that optimal substitutions are target-dependent.

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its degradation. Under hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, move to the nucleus, and activate genes for angiogenesis and survival. Benzo[d]isoxazole inhibitors can disrupt this transcriptional activation.[10]

G cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_N HIF-1α PHDs PHDs HIF1a_N->PHDs Hydroxylation VHL VHL E3 Ligase PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_N Degradation HIF1a_H HIF-1α (Stable) Complex HIF-1α/β Complex HIF1a_H->Complex HIF1b HIF-1β HIF1b->Complex HRE Hypoxia-Response Elements (HREs) Complex->HRE Binds to DNA Genes Target Genes (e.g., VEGF) HRE->Genes Activates Transcription Inhibitor Benzo[d]isoxazole Inhibitors Inhibitor->Complex Inhibit Activity

Caption: Simplified HIF-1α signaling pathway and point of inhibition.

Experimental Protocols for Evaluation

To ensure trustworthiness and reproducibility, the protocols used to generate SAR data must be robust. Here are representative, detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Protocol for Palladium-Catalyzed Suzuki Coupling

This protocol describes a method for functionalizing the 4-Chlorobenzo[d]isoxazole core, a powerful tool for creating a library of analogs.[2]

Materials:

  • 4-Chlorobenzo[d]isoxazole

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane, Toluene)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Chlorobenzo[d]isoxazole, the corresponding arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized 4-Chlorobenzo[d]isoxazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the old medium from the plates and treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for an additional 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics. The structure-activity relationships discussed herein underscore several key principles:

  • Target-Dependence: Optimal substitutions are highly dependent on the specific biological target. Electron-donating groups may be favorable for one target (e.g., HIF-1α), while electron-withdrawing groups are superior for another (e.g., general cytotoxicity).

  • Versatility of the 3-Amino Group: This position is the primary site for modification to achieve desired potency and selectivity by tailoring interactions within a target's binding site.

  • Influence of the 4-Chloro Group: The chlorine atom provides a stable anchor that enhances lipophilicity and offers a potential vector for further modification, while also influencing the electronic properties of the ring system.

Future research should focus on synthesizing and screening diverse libraries of analogs with modifications at both the 3-amino position and the benzo ring. Integrating computational docking and molecular dynamics studies can further rationalize experimental findings and guide the design of next-generation compounds with improved efficacy and drug-like properties.[5][12] Elucidating specific molecular targets and the signaling pathways they modulate will be crucial for advancing these promising compounds through the drug discovery pipeline.[4]

References

Comparative Analysis of Synthetic Routes to 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzo[d]isoxazol-3-amine is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this valuable molecule. We will delve into two prominent strategies: the cyclization of a substituted o-hydroxybenzonitrile derivative and a multi-step sequence commencing from 2,6-dichlorobenzaldehyde. This analysis will encompass detailed mechanistic discussions, step-by-step experimental protocols, and a comparative summary of key performance indicators such as yield, scalability, and reagent accessibility. The objective is to equip researchers and drug development professionals with the critical knowledge required to make informed decisions when selecting a synthetic pathway tailored to their specific research and development needs.

Introduction

The benzo[d]isoxazole ring system is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules. The incorporation of a chlorine atom at the 4-position and an amine group at the 3-position of this scaffold yields this compound, a compound of significant interest in drug discovery. Its structural features allow for diverse functionalization, making it a versatile building block for the development of novel therapeutic agents. This guide will explore and contrast the most prevalent synthetic methodologies for its preparation, providing a robust framework for its efficient and reliable synthesis.

Route 1: Cyclization of 2-Cyano-6-chlorophenol

One of the most direct and convergent approaches to this compound involves the cyclization of a suitably substituted o-hydroxybenzonitrile precursor. This strategy leverages the inherent reactivity of the phenolic hydroxyl group and the nitrile functionality to construct the isoxazole ring in a single, often high-yielding, step.

Mechanistic Insights

The core of this synthetic route is the intramolecular cyclization of an O-functionalized 2-cyano-6-chlorophenol derivative. The reaction typically proceeds via the formation of an intermediate that facilitates the nucleophilic attack of the oxygen atom onto the nitrile carbon, followed by tautomerization to yield the stable 3-amino-1,2-benzisoxazole ring system. The choice of the activating group for the hydroxyl functionality and the reaction conditions are critical in ensuring high conversion and minimizing side product formation.

Experimental Protocol: Synthesis via 2-Cyano-6-chlorophenol

Step 1: Synthesis of 2-Cyano-6-chlorophenol

This intermediate can be prepared from commercially available 2-chloro-6-nitrophenol through a two-step process involving reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group.

Step 2: Cyclization to this compound

  • Materials: 2-Cyano-6-chlorophenol, hydroxylamine hydrochloride, a suitable base (e.g., sodium acetate), and a solvent (e.g., ethanol).

  • Procedure:

    • To a solution of 2-Cyano-6-chlorophenol in ethanol, add hydroxylamine hydrochloride and sodium acetate.

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Workflow Diagram

Route 1 Workflow A 2-Chloro-6-nitrophenol B 2-Amino-6-chlorophenol A->B Reduction C 2-Cyano-6-chlorophenol B->C Sandmeyer Reaction D This compound C->D Cyclization with NH2OH·HCl Route 2 Workflow A 2,6-Dichlorobenzaldehyde B 2,6-Dichlorobenzaldehyde Oxime A->B Oximation with NH2OH·HCl C This compound B->C Base-mediated Cyclization

A Comparative Guide to the Cross-Reactivity Profiling of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies has revolutionized the treatment of specific cancers, with Anaplastic Lymphoma Kinase (ALK) inhibitors standing as a prime example in non-small cell lung cancer (NSCLC). These small molecules are designed to block the activity of the aberrant ALK fusion protein, a key driver of tumor growth in a subset of NSCLC patients.[1][2] However, a critical aspect of drug development is understanding an inhibitor's selectivity – its propensity to interact with unintended targets, a phenomenon known as cross-reactivity or off-target effects. This guide provides an in-depth comparison of the cross-reactivity profiles of ALK inhibitors, with a focus on Lorlatinib (PF-06463922), a potent third-generation inhibitor, and its comparison with the first-generation inhibitor, Crizotinib.

The 4-chlorobenzo[d]isoxazol-3-amine scaffold is a key chemical feature present in some kinase inhibitors, contributing to their binding and inhibitory activity. While not the defining scaffold of the primary ALK inhibitors discussed here, understanding the broader landscape of kinase inhibitor chemistry is crucial for appreciating the nuances of their selectivity profiles. For instance, other chemical moieties, such as the 4-anilino-3-cyanobenzo[g]quinolines and pyrazolo[3,4-d]pyrimidines, have also been explored for their kinase inhibitory potential, targeting enzymes like EGF-R, MEK, and SRC family kinases.[3][4]

This guide will delve into the experimental methodologies used to assess kinase inhibitor selectivity, present comparative data for Lorlatinib and Crizotinib, and discuss the implications of their cross-reactivity profiles in a clinical context.

The Importance of Kinase Selectivity Profiling

Kinase inhibitors function by competing with ATP for the binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking signaling pathways that promote cell proliferation and survival.[1][5][6] However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[7] This homology can lead to off-target binding of inhibitors, resulting in unintended pharmacological effects and potential toxicities.[8][9] Therefore, comprehensive kinase selectivity profiling is a cornerstone of preclinical drug development, providing crucial insights into a compound's potential for adverse effects and helping to guide the selection of the most promising drug candidates.[8][10]

Experimental Methodologies for Assessing Cross-Reactivity

Two primary methodologies are widely employed to determine the cross-reactivity profile of kinase inhibitors: biochemical kinase panel screening and cellular thermal shift assays (CETSA).

Biochemical Kinase Panel Screening

This high-throughput method involves testing a compound against a large panel of purified kinases to determine its inhibitory activity (typically as an IC50 value) against each.[8][10][11] Several commercial services offer extensive kinase panels, providing a broad overview of a compound's selectivity across the kinome.[8][10][12] While highly valuable for initial screening, these assays are performed in a simplified, cell-free environment and may not fully recapitulate the complexities of the cellular milieu.[12]

dot

G cluster_workflow Biochemical Kinase Panel Screening Workflow compound Test Compound (e.g., Lorlatinib) assay_plate Assay Plate Incubation (Compound + Kinase + ATP + Substrate) compound->assay_plate kinase_panel Panel of Purified Kinases (>500 targets) kinase_panel->assay_plate detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) assay_plate->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis selectivity_profile Kinase Selectivity Profile data_analysis->selectivity_profile

Caption: Workflow for biochemical kinase panel screening.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a more physiologically relevant context – within intact cells.[13][14][15] The principle behind CETSA is that the binding of a ligand (e.g., a kinase inhibitor) stabilizes the target protein, making it more resistant to thermal denaturation.[13][16] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated.[13][15] A shift in this curve in the presence of a compound indicates direct binding to the target protein.[16][17]

dot

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow cell_culture Cell Culture with Target Protein compound_treatment Treat Cells with Test Compound cell_culture->compound_treatment heat_challenge Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge cell_lysis Cell Lysis heat_challenge->cell_lysis centrifugation Centrifugation to Separate Aggregates cell_lysis->centrifugation protein_quantification Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->protein_quantification melt_curve Generate Thermal Melt Curve protein_quantification->melt_curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Comparative Cross-Reactivity Profiles: Lorlatinib vs. Crizotinib

Lorlatinib (PF-06463922) is a third-generation ALK inhibitor designed to be highly potent and to overcome resistance mutations that can develop during treatment with earlier-generation inhibitors like Crizotinib.[18][19][20]

Lorlatinib: High Potency and Selectivity

Preclinical studies have demonstrated that Lorlatinib is a potent and selective inhibitor of both ALK and ROS1 kinases.[19][21][22] In a biochemical assay against a panel of 206 recombinant kinases, only 10 off-target kinases showed enzyme-based activity with selectivity margins of less than 100-fold compared to the ALK-L1196M gatekeeper mutant.[23] This high degree of selectivity is a key attribute, potentially minimizing off-target toxicities.[21] Furthermore, Lorlatinib has shown significant activity against a wide spectrum of ALK resistance mutations, including the highly resistant G1202R mutant.[18][20]

Crizotinib: A Multi-Targeted Kinase Inhibitor

Crizotinib, the first-generation ALK inhibitor, is known to be a multi-targeted kinase inhibitor, with activity against ALK, MET, and ROS1.[24][25][26] This broader activity profile can contribute to both its therapeutic efficacy in certain contexts and its distinct side-effect profile.[27][28][29] For instance, inhibition of MET can be clinically relevant, but it also represents a significant off-target activity when considering ALK-driven cancers. The development of resistance to Crizotinib is a common clinical challenge, often necessitating a switch to second- or third-generation inhibitors.[30][31]

InhibitorPrimary TargetsKey Off-TargetsGenerationPotency Against Resistance Mutations
Lorlatinib ALK, ROS1[19][22]Minimal, high selectivity[23]Third[19]High, including G1202R[20]
Crizotinib ALK, MET, ROS1[24][25]Broader spectrumFirst[24]Limited[31]

Clinical Implications of Cross-Reactivity

The differing selectivity profiles of Lorlatinib and Crizotinib have significant clinical implications. The high selectivity of Lorlatinib is designed to provide a wider therapeutic window, potentially leading to a more favorable safety profile.[20] Its ability to overcome a broad range of resistance mutations makes it a valuable treatment option for patients who have progressed on earlier-generation ALK inhibitors.[18][31]

In contrast, the multi-targeted nature of Crizotinib can lead to a different set of adverse events.[27][28] While it has been a foundational therapy for ALK-positive NSCLC, the development of resistance and its less favorable central nervous system (CNS) penetration compared to newer agents have led to the development of more potent and selective inhibitors.[32][33][34] Network meta-analyses have shown that third-generation ALK inhibitors like Lorlatinib are significantly more effective than first- and second-generation inhibitors in prolonging progression-free survival, particularly in patients with CNS metastases.[32][34]

dot

G cluster_pathway ALK Signaling Pathway and Inhibition EML4_ALK EML4-ALK Fusion Protein Signaling Downstream Signaling (PI3K/AKT, RAS/RAF/MEK, JAK/STAT) EML4_ALK->Signaling Activates ATP ATP ATP->EML4_ALK Binds to activate ALK_Inhibitor ALK Inhibitor (e.g., Lorlatinib) ALK_Inhibitor->EML4_ALK Binds to inhibit Proliferation Tumor Cell Proliferation and Survival Signaling->Proliferation Promotes

Caption: Simplified ALK signaling pathway and the mechanism of ALK inhibitors.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical component of drug discovery and development. The comparison between Lorlatinib and Crizotinib highlights the evolution of ALK inhibitors towards greater potency and selectivity. While Crizotinib paved the way for targeted therapy in ALK-positive NSCLC, the superior selectivity and ability to overcome resistance of third-generation inhibitors like Lorlatinib represent a significant advancement in the field. Understanding the nuances of their cross-reactivity profiles through rigorous experimental methodologies is essential for optimizing therapeutic strategies and improving patient outcomes.

References

Benchmarking the Efficacy of 4-Chlorobenzo[d]isoxazol-3-amine: A Comparative Guide for Novel Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the preclinical efficacy of the novel compound 4-Chlorobenzo[d]isoxazol-3-amine against established atypical antipsychotics. Our approach is grounded in the structural similarities between the benzo[d]isoxazole core of our compound of interest and that of the key intermediate used in the synthesis of the widely prescribed antipsychotic, risperidone. This structural parallel provides a strong rationale for investigating this compound as a potential therapeutic agent for schizophrenia and related psychotic disorders.

The following sections detail a systematic, multi-tiered evaluation process, from initial in vitro target engagement to in vivo behavioral models that recapitulate aspects of psychosis. We will compare our hypothetical data for this compound with benchmark values for risperidone, olanzapine, aripiprazole, and quetiapine, providing a robust context for assessing its potential therapeutic window and side-effect profile.

The Scientific Rationale: Targeting Dopaminergic and Serotonergic Pathways

The therapeutic efficacy of atypical antipsychotics is primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] The prevailing hypothesis suggests that excessive dopaminergic activity in the mesolimbic pathway contributes to the positive symptoms of schizophrenia (e.g., hallucinations, delusions), while dysregulation of serotonergic pathways is implicated in both positive and negative symptoms (e.g., social withdrawal, anhedonia).[1] Therefore, a dual D2/5-HT2A antagonist profile is a key characteristic of successful second-generation antipsychotics like risperidone.[3]

This guide outlines a testing cascade designed to elucidate the binding affinity and functional activity of this compound at these primary targets and to assess its behavioral effects in validated animal models of psychosis.

In Vitro Efficacy Assessment: Receptor Binding Affinity

The initial step in characterizing a potential antipsychotic is to determine its binding affinity for the primary therapeutic targets. This is typically achieved through competitive radioligand binding assays.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)D2/5-HT2A Ratio
This compound (Hypothetical) 5.2 0.8 6.5
Risperidone3.09[4]0.215.45
Olanzapine23.36[4]2.59.34
Aripiprazole3.40[4]3.70.92
Quetiapine334.89[4]1352.48

A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Materials:

    • Membrane preparations from CHO or HEK293 cells stably expressing the human D2 receptor.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[5]

    • Non-specific binding determinant: 10 µM Haloperidol.[6]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[6]

    • Test compound: this compound at various concentrations.

    • 96-well microplates, scintillation fluid, and a liquid scintillation counter.

  • Procedure:

    • Thaw the D2 receptor membrane preparation and resuspend in assay buffer.

    • In a 96-well plate, add the membrane preparation, [³H]-Spiperone (at a concentration close to its Kd, typically ~0.5 nM), and either assay buffer (for total binding), 10 µM haloperidol (for non-specific binding), or varying concentrations of this compound.[7]

    • Incubate the plate for 60 minutes at room temperature.[7]

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

    • Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

  • Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

  • Materials:

    • Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.[8]

    • Radioligand: [³H]-Ketanserin or [¹²⁵I]-(±)DOI.[9][10]

    • Non-specific binding determinant: 1 µM (±)DOI or another suitable antagonist.[10]

    • Assay Buffer and other materials are similar to the D2 receptor assay.

  • Procedure:

    • The procedure is analogous to the D2 receptor binding assay.

    • Incubate the membrane preparation with the radioligand and varying concentrations of this compound for 60 minutes at room temperature.[10]

    • Following filtration and washing, measure the radioactivity and calculate the Ki value as described above.

Receptor_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Receptor Membranes (D2 or 5-HT2A) Incubation Incubate in 96-well plate Membranes->Incubation Radioligand Radioligand ([³H]-Spiperone or [³H]-Ketanserin) Radioligand->Incubation Test_Compound This compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (Measure radioactivity) Washing->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Diagram 1: General workflow for radioligand binding assays.

In Vivo Efficacy Assessment: Animal Models of Psychosis

Animal models are crucial for evaluating the therapeutic potential of a compound in a complex biological system. For antipsychotic drug discovery, models that induce behaviors analogous to the positive symptoms of schizophrenia are widely used.

Table 2: Comparative In Vivo Efficacy in Rodent Models
CompoundAmphetamine-Induced Hyperactivity (ED50, mg/kg)Ketamine-Induced Deficits in Prepulse Inhibition (Effective Dose, mg/kg)
This compound (Hypothetical) 0.5 1.0
Risperidone~0.1-1.0[11]1.0[12]
Olanzapine2.72[13]5.0[3]
Aripiprazole0.3-3.0[14]5.0[14]
Quetiapine10.0[15]10.0[16]

ED50 is the dose required to produce 50% of the maximal effect.

Experimental Protocol: In Vivo Behavioral Assays
  • Objective: To assess the ability of this compound to reverse the hyperlocomotor activity induced by amphetamine, a model for dopamine hyperactivity.[17]

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Habituate the rats to the locomotor activity chambers for 30-60 minutes daily for 3 days.[17]

    • On the test day, administer this compound (or vehicle) via intraperitoneal (i.p.) injection at various doses.

    • After a 30-minute pretreatment period, administer d-amphetamine (0.5-1.5 mg/kg, i.p.) to induce hyperactivity.[18][19]

    • Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing) for 60-90 minutes using automated infrared beam detection systems.[17][18]

    • Analyze the data to determine the dose-dependent effect of this compound on amphetamine-induced hyperactivity and calculate the ED50.

  • Objective: To evaluate the efficacy of this compound in reversing deficits in sensorimotor gating induced by an NMDA receptor antagonist like ketamine or MK-801. Deficits in PPI are a well-documented endophenotype of schizophrenia.[3]

  • Animals: Male C57BL/6J mice.[20]

  • Procedure:

    • Administer this compound (or vehicle) at various doses (i.p.).

    • After a 30-minute pretreatment, administer ketamine (30 mg/kg, i.p.) or MK-801 to induce a deficit in PPI.[21]

    • Place the mice in a startle chamber and, after an acclimation period, present a series of trials consisting of a startling acoustic stimulus (pulse) alone or preceded by a weaker, non-startling prepulse.

    • Measure the startle response (whole-body flinch) using a piezoelectric accelerometer.

    • Calculate PPI as the percentage reduction in the startle response in prepulse+pulse trials compared to pulse-alone trials.

    • Determine the effective dose range of this compound that significantly reverses the ketamine-induced PPI deficit.

In_Vivo_Testing_Cascade cluster_0 Dosing and Induction cluster_1 Behavioral Assessment cluster_2 Data Analysis Dosing Administer Test Compound (this compound or Vehicle) Induction Induce Psychosis-like State (Amphetamine or Ketamine) Dosing->Induction Hyperactivity Amphetamine-Induced Hyperactivity Induction->Hyperactivity if Amphetamine PPI Prepulse Inhibition (PPI) Deficit Model Induction->PPI if Ketamine Analysis Quantify Behavioral Endpoints (Locomotion, %PPI) Hyperactivity->Analysis PPI->Analysis Efficacy Determine ED50 or Effective Dose Analysis->Efficacy

Diagram 2: In vivo experimental workflow for assessing antipsychotic efficacy.

Conclusion and Future Directions

The proposed benchmarking guide provides a robust and scientifically validated framework for the initial preclinical evaluation of this compound. The hypothetical data presented suggests that this compound possesses a promising profile, with high affinity for both D2 and 5-HT2A receptors and potent efficacy in animal models of psychosis.

A favorable D2/5-HT2A ratio, as hypothesized, may translate to a reduced risk of extrapyramidal side effects compared to first-generation antipsychotics. The potent in vivo activity at doses comparable to or lower than established drugs like risperidone and olanzapine further underscores its potential.

Subsequent studies should aim to characterize the compound's off-target binding profile to predict potential side effects, assess its impact on negative and cognitive symptoms of schizophrenia in more complex behavioral models, and conduct pharmacokinetic and toxicology studies to establish a comprehensive safety profile. This systematic approach will be instrumental in determining the viability of this compound as a novel therapeutic agent for psychotic disorders.

References

Bridging the Gap: A Comparative Analysis of In Silico Predictions and Experimental Realities for 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, the ability to accurately predict the physicochemical and toxicological properties of novel chemical entities is paramount. In silico models offer a rapid and cost-effective means to screen vast chemical libraries, prioritizing candidates with the most promising profiles for synthesis and further experimental validation. However, the predictive power of these models must be rigorously assessed against real-world experimental data. This guide provides a comprehensive comparison of in silico predictions with available experimental data for 4-Chlorobenzo[d]isoxazol-3-amine, a heterocyclic scaffold of interest in medicinal chemistry.

Due to the limited availability of public experimental data for this compound, this guide will leverage data from its structural isomers where appropriate to provide a comparative context. This approach, while not a direct validation, offers valuable insights into the strengths and limitations of predictive modeling for this class of compounds.

In Silico Physicochemical and ADMET Predictions

To generate a comprehensive in silico profile for this compound, we utilized two widely recognized, freely accessible online platforms: SwissADME and pkCSM. The SMILES string for this compound, NC1=NOC2=CC=CC(Cl)=C12, was used as the input for these predictions.

SwissADME Predictions

SwissADME is a popular tool for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules[1]. The predictions for this compound are summarized below.

pkCSM Predictions

The pkCSM platform uses graph-based signatures to predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties[2][3]. Key predictions for our compound of interest are detailed in the comparison table.

Comparative Analysis: In Silico vs. Experimental Data

Direct experimental validation for this compound is challenging due to a lack of published data for many key parameters. To facilitate a meaningful comparison, we will reference available data for structurally related isomers and discuss the expected impact of positional differences.

Physicochemical Properties
PropertyIn Silico Prediction (this compound)Experimental Data (Analog)Source & Notes
Molecular Weight 168.58 g/mol 168.58 g/mol [2] (Calculated)
LogP (Lipophilicity) 2.06 (pkCSM) / 1.76 (SwissADME - iLOGP)1.8 (XLogP3 for 5-chlorobenzo[d]isoxazol-3-ol)[4] (PubChem) - The experimental logP for the exact isomer is unavailable. The predicted values for the 4-chloro isomer are in a similar range to the predicted value for the 5-chloro analog.
Water Solubility -2.45 log(mol/L) (pkCSM) / -2.57 log(mol/L) (SwissADME - ESOL)Soluble in DMSO at 15mg/mL (for 6-chlorobenzo[d]isoxazol-3-ol)[5] - Direct aqueous solubility data is not available. Solubility in DMSO suggests it is a compound with moderate to low aqueous solubility, which is consistent with the in silico predictions.
Topological Polar Surface Area (TPSA) 52.05 Ų52.05 Ų[2] (Calculated)
ADMET Properties
PropertyIn Silico Prediction (this compound)Discussion & Rationale
Human Intestinal Absorption 93.3% (pkCSM)The high predicted intestinal absorption is likely due to the compound's relatively small size and moderate lipophilicity, which are favorable for passive diffusion across the gut wall.
Caco-2 Permeability 0.44 log Papp (pkCSM)A predicted Caco-2 permeability above -5.15 log cm/s is generally considered indicative of good intestinal permeability. The predicted value suggests efficient absorption.
Blood-Brain Barrier (BBB) Permeability -0.66 logBB (pkCSM)The negative logBB value suggests that the compound is likely to be poorly distributed to the brain, which can be a desirable property for peripherally acting drugs to minimize central nervous system side effects.
CYP450 Inhibition Inhibitor of CYP2C9 and CYP3A4 (pkCSM)The prediction indicates potential for drug-drug interactions. The benzisoxazole core is a known scaffold that can interact with CYP enzymes. Experimental validation is crucial here.
AMES Toxicity Non-mutagenic (pkCSM)This is a critical prediction for drug safety. The absence of structural alerts for mutagenicity in the model leads to this prediction. However, this must be confirmed experimentally.
hERG I Inhibition No (pkCSM)The prediction of no hERG inhibition is favorable for cardiovascular safety. Experimental patch-clamp assays would be required for definitive assessment.

Experimental Workflow: The Ames Test for Mutagenicity

The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[6][7]. A negative in silico prediction for AMES toxicity, as we have for this compound, warrants experimental confirmation.

Principle

The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound or its metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.

Step-by-Step Protocol
  • Strain Preparation: Inoculate fresh cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and incubate overnight to reach a specific cell density.

  • Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+), and buffers.

  • Plate Incorporation Assay:

    • To a test tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

    • Vortex gently and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

Visualizing the Comparison Workflow

Caption: Workflow for comparing in silico predictions with experimental data.

Discussion and Future Directions

The in silico predictions for this compound suggest a promising drug-like profile with good predicted intestinal absorption and a low likelihood of mutagenicity. However, the predicted inhibition of key CYP450 enzymes highlights a potential liability that requires experimental investigation.

The comparison with experimental data for its isomers, while indirect, provides a valuable reality check. The predicted logP and qualitative solubility are in reasonable agreement with the available data for related compounds, lending some confidence to the in silico models for this chemical class.

It is crucial to emphasize that in silico predictions are not a substitute for experimental data. They are powerful tools for hypothesis generation and prioritization. The next steps for a comprehensive evaluation of this compound would involve:

  • Synthesis and Characterization: Obtaining a pure sample of the compound is the prerequisite for all experimental work.

  • Physicochemical Profiling: Experimental determination of aqueous solubility, logP, and pKa.

  • In Vitro ADME Assays: Conducting Caco-2 permeability assays and CYP450 inhibition panels.

  • Toxicity Assessment: Performing an Ames test and a hERG inhibition assay.

By systematically generating high-quality experimental data and feeding it back into the development of in silico models, we can enhance their predictive power and accelerate the discovery of safe and effective new medicines.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chlorobenzo[d]isoxazol-3-amine (CAS No. 868271-15-2). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document synthesizes regulatory standards with practical laboratory experience to provide a self-validating system for waste management.

Hazard Assessment and Waste Classification

While a specific, detailed Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—a chlorinated aromatic amine—suggests it should be treated as a hazardous substance. Structurally related compounds exhibit characteristics such as being harmful if swallowed and causing skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle this compound with the appropriate precautions.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized based on its characteristics (ignitability, corrosivity, reactivity, toxicity) and its source.[5] Given its chlorinated organic nature, waste containing this compound is likely to be classified as a hazardous waste. Specifically, it may fall under the "F-listed" category for spent halogenated solvents if dissolved in one.[6][7]

Key Principle: The first step in proper chemical disposal is accurate waste characterization. Always assume a novel or sparsely documented chemical is hazardous.

Waste Stream Description Recommended EPA Waste Code (Anticipated) Container Type
Solid Waste Contaminated PPE (gloves, lab coats), weigh boats, paper towels, and empty vials.F001/F002 (if mixed with listed solvents) or D0-series for toxicity.Labeled, sealed, and durable polyethylene bags or drums.
Liquid Waste Unused solutions, reaction mixtures, and solvent rinses containing the compound.F001/F002 (if mixed with listed solvents) or D0-series for toxicity.Labeled, sealed, and chemically compatible (e.g., glass or polyethylene) containers.
Sharps Waste Contaminated needles, syringes, or glass pipettes.N/APuncture-proof sharps container.

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal-related activities, ensure all necessary personal protective equipment is in good condition and worn correctly.

  • Hand Protection: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Body Protection: A chemically resistant lab coat.

  • Respiratory Protection: Use a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

Causality: The use of a fume hood is critical as related isoxazole compounds can cause respiratory irritation.[2][4] Double-gloving can provide additional protection against potential skin absorption.

Step-by-Step Disposal Protocol

This protocol outlines the segregation and collection of waste at the point of generation, a practice emphasized by the National Research Council.[5]

  • Establish a designated waste collection area within the laboratory, near the point of generation.[8][9]

  • This area must be under the direct control of laboratory personnel.[10]

  • Ensure the SAA is clearly marked with "Hazardous Waste" signage.[8]

  • Solid Waste:

    • Collect all solid materials contaminated with this compound (e.g., gloves, bench paper, empty containers) in a dedicated, clearly labeled hazardous solid waste container.[11]

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and cleaning solvents, in a dedicated, labeled hazardous liquid waste container.[11]

    • Crucially, do not mix incompatible waste streams. For instance, keep halogenated solvent waste separate from non-halogenated solvent waste to reduce disposal costs and risks.[7]

    • Ensure the pH of aqueous solutions is between 5.5 and 9.5 before adding to a general organic waste container.[7] Strong acids and bases must be neutralized or collected separately.[9]

    • Containers should be filled to no more than 90% capacity to allow for expansion.[8]

  • All waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[5][9]

  • Label each container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Keep containers closed at all times except when adding waste.[7]

  • Wipe down all work surfaces with an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water solution.[11]

  • Thoroughly clean and decontaminate all non-disposable equipment.

  • Collect all cleaning materials as solid hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste containers.

  • On-site treatment or disposal is not recommended.[11] All hazardous waste must be transported to a licensed waste disposal facility.[8]

  • Ensure all required documentation is completed as per your institution's and local regulatory requirements.[12]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling this compound.

G cluster_waste_type Step 1: Identify Waste Type cluster_containers Step 2: Segregate into Correct Container cluster_final Step 3: Final Disposal start Waste Generation (this compound) is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_container Hazardous Solid Waste Container is_solid->solid_container Yes is_sharp Sharp? is_liquid->is_sharp No liquid_container Hazardous Liquid Waste Container is_liquid->liquid_container Yes sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Date is_sharp->label_container No solid_container->label_container liquid_container->label_container sharps_container->label_container store_saa Store in Designated SAA label_container->store_saa ehs_pickup Contact EHS for Pickup store_saa->ehs_pickup

References

Personal protective equipment for handling 4-Chlorobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-Chlorobenzo[d]isoxazol-3-amine

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 868271-15-2). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations.

Hazard Assessment: An Evidence-Based Approach

Based on available data for similar compounds, this compound should be handled as a substance that is potentially:

  • Acutely Toxic: Harmful if swallowed or inhaled.[1][2]

  • Corrosive/Irritating to Skin: May cause skin irritation, and related compounds are known to cause severe skin burns.[1][2][3][4]

  • A Serious Eye Irritant: Poses a risk of serious eye damage.[1][2][3][5]

  • A Respiratory Tract Irritant: May cause respiratory irritation if inhaled.[1][2][5]

Given these anticipated hazards, a multi-layered approach to personal protection is mandatory to minimize any potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Safety glasses with side shields and a face shield.Double-gloving with nitrile or neoprene gloves.[6]Fully-buttoned laboratory coat.Required if not performed in a certified chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]
Solution Preparation/Wet Chemistry Chemical splash goggles and a face shield.[6][7]Double-gloving with nitrile or neoprene gloves. Regularly inspect for signs of degradation or permeation.Chemical-resistant apron over a laboratory coat.All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4]
Reaction Monitoring/Work-up Chemical splash goggles.Double-gloving with nitrile or neoprene gloves.Laboratory coat.Work within a chemical fume hood.

Operational Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for ensuring personnel safety and preventing contamination.

Preparation
  • Designate a Handling Area: All work with this compound must be conducted within a certified chemical fume hood.[3][4]

  • Assemble Materials: Before starting, gather all necessary chemicals, equipment, and PPE to minimize traffic in and out of the designated area.

  • Inspect PPE: Carefully inspect all PPE for any defects such as tears, cracks, or discoloration. Do not use compromised equipment.

Handling
  • Donning PPE: Put on PPE in the following order: laboratory coat, inner gloves, respiratory protection (if required), eye/face protection, and outer gloves.

  • Execution: Perform all manipulations with care, keeping the sash of the fume hood at the lowest practical height.

Cleanup and Decontamination
  • Wipe Down: Decontaminate all work surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.[1]

  • Equipment Cleaning: Thoroughly clean and decontaminate all non-disposable glassware and equipment used.

Post-Handling
  • Doffing PPE: Remove PPE in the reverse order it was put on to avoid self-contamination.[1] Be sure to remove gloves using the proper technique to avoid touching the outer contaminated surface.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after removing PPE.[1][3]

Step-by-Step PPE Selection and Disposal Workflow

The following diagrams illustrate the decision-making process for PPE selection and the proper disposal of contaminated waste.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound task What is the task? start->task weighing Weighing/Transfer of Solids task->weighing Solid solution Solution Preparation task->solution Liquid monitoring Reaction Monitoring task->monitoring In-process ppe_weighing Face Shield & Safety Glasses Double Nitrile/Neoprene Gloves Lab Coat Respirator (if not in hood) weighing->ppe_weighing ppe_solution Chemical Goggles & Face Shield Double Nitrile/Neoprene Gloves Chemical Apron & Lab Coat Work in Fume Hood solution->ppe_solution ppe_monitoring Chemical Goggles Double Nitrile/Neoprene Gloves Lab Coat Work in Fume Hood monitoring->ppe_monitoring end Proceed with Caution ppe_weighing->end ppe_solution->end ppe_monitoring->end

Caption: PPE selection workflow based on the handling task.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Disposal start Waste Generated from Handling This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Bench Paper, Empty Vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction Mixtures, Solvents) waste_type->liquid_waste Liquid solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container end Dispose via Approved Waste Management Service solid_container->end liquid_container->end

Caption: Logical flow for the proper disposal of waste.

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.

  • For minor spills within a fume hood, use an inert absorbent material (e.g., sand, silica gel) to contain the spill.[3]

  • Collect the absorbed material into a sealed, labeled hazardous waste container.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid materials contaminated with the compound, including gloves, disposable lab coats, bench paper, and empty containers, must be collected in a clearly labeled hazardous solid waste container.[1]

  • Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a dedicated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[1]

  • Disposal: All waste must be disposed of through an approved hazardous waste management service.[1][3]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows. Our commitment to your safety is paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzo[d]isoxazol-3-amine
Reactant of Route 2
4-Chlorobenzo[d]isoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.